TRC051384 hydrochloride
Descripción
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TRC051384 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a small molecule compound identified as a potent inducer of Heat Shock Protein 70 (HSP70). Its mechanism of action centers on the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This targeted activity confers significant cytoprotective effects, primarily demonstrated in preclinical models of ischemic stroke. The downstream consequences of HSP70 induction by TRC051384 are multifaceted, encompassing anti-inflammatory, anti-necroptotic, and pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of TRC051384, detailing its effects on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols.
Core Mechanism of Action: HSF1 Activation and HSP70 Induction
TRC051384's primary mechanism of action is the activation of the transcription factor HSF1.[1] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP90. Upon cellular stress, or through the action of inducers like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, leading to the robust transcription of heat shock proteins, most notably HSP70.[2]
The induction of HSP70 by TRC051384 has been observed to be dose-dependent, resulting in a several hundred-fold increase in HSP70B mRNA in both HeLa and rat primary mixed neuronal cells.[3] This upregulation of HSP70 is central to the therapeutic potential of TRC051384, as HSP70 is a powerful molecular chaperone with critical roles in protein folding, prevention of protein aggregation, and inhibition of apoptosis and necroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of TRC051384
| Parameter | Cell Line | Concentration | Effect | Source |
| TNF-α Inhibition | Differentiated THP-1 | 6.25 µM | 60% inhibition | [3] |
| TNF-α Inhibition | Differentiated THP-1 | 12.5 µM | 90% inhibition | [3] |
| HSPA1B Overexpression | Endothelial and Leukocyte Cells | 10-50 µM | Dose-dependent increase | [4] |
Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Initiation | Dosage Regimen | Result | Source |
| Reduction in Penumbra Recruitment to Infarct | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 87% reduction | [1][4] |
| Reduction in Penumbra Recruitment to Infarct | 8 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 84% reduction | [4] |
| Reduction in Brain Edema | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 39% reduction | [4] |
| Reduction in Brain Edema | 8 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 25% reduction | [1][4] |
| Improved Survival (Day 2) | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 50% improvement | [1][4] |
| Improved Survival (Day 7) | 4 hours post-ischemia | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | 67.3% improvement | [1][4] |
Key Signaling Pathways Modulated by TRC051384
Inhibition of Necroptosis
A crucial aspect of TRC051384's neuroprotective effect is the inhibition of necroptosis, a form of programmed necrosis.[3] While the precise molecular interactions are still under investigation, the induction of HSP70 is known to interfere with the necroptotic signaling cascade. This pathway is typically initiated by stimuli such as TNF-α and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. It is hypothesized that HSP70 induced by TRC051384 may inhibit the formation or activity of the RIPK1/RIPK3 necrosome.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRC 051384 – Bioquote [bioquote.com]
TRC051384 Hydrochloride: A Potent Inducer of Heat Shock Protein 70 for Neuroprotection and Anti-inflammatory Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a novel small molecule belonging to the substituted 2-propen-1-one class, recognized as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] This technical guide provides a comprehensive overview of TRC051384, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and offering detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases and inflammatory disorders.
Introduction
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in cellular proteostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. The induction of HSP70 is a natural cellular defense mechanism against various stressors, including ischemia. This compound has emerged as a significant research compound due to its ability to potently induce HSP70 expression. This induction is primarily mediated through the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the heat shock response.[4] The therapeutic potential of TRC051384 has been notably demonstrated in preclinical models of ischemic stroke, where it exhibits neuroprotective effects by reducing neuronal injury and brain edema.[4] Furthermore, its anti-inflammatory properties have been observed through the inhibition of pro-inflammatory cytokines like TNF-α.[1]
Mechanism of Action
This compound exerts its biological effects by activating the HSF1 signaling pathway, leading to the transcriptional upregulation of HSP70.
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to chaperone proteins like HSP90. Upon stimulation by TRC051384, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably the gene encoding HSP70. This binding initiates the transcription of HSP70 mRNA, which is subsequently translated into HSP70 protein. The resulting increase in intracellular HSP70 levels enhances the cell's capacity to manage protein folding, prevent aggregation, and protect against cellular damage.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of TRC051384
| Assay | Cell Line | Treatment | Result | Reference |
| HSP70B mRNA Induction | HeLa | Dose-dependent | Several hundred-fold increase | [1] |
| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [1] |
| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [1] |
| Luciferase Activity Recovery | - | Dose-dependent | Significant recovery | [1] |
| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 6.25 μM | 60% inhibition | [1] |
| Inhibition of LPS-induced TNF-α Expression | Differentiated THP-1 | 12.5 μM | 90% inhibition | [1] |
Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Initiation Post-Ischemia | Result | Reference |
| Reduction in Area of Penumbra Recruited to Infarct | 8 hours | 87% reduction | [4] |
| Reduction in Brain Edema | 8 hours | 25% reduction | [4] |
| Improvement in Survival (Day 2) | 4 hours | 50% improvement | [4] |
| Improvement in Survival (Day 7) | 4 hours | 67.3% improvement | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol describes how to measure the activation of HSF1 in response to TRC051384 using a luciferase reporter system.
Materials:
-
HEK293 or HeLa cells
-
HSE-luciferase reporter plasmid (containing multiple copies of the Heat Shock Element upstream of a luciferase gene)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the HSE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for HSF1 activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Transfer the cell lysate to a white-walled luminometer plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate. Express the results as fold induction over the vehicle-treated control.
HSP70 mRNA Quantification (qRT-PCR)
This protocol details the measurement of HSP70 mRNA induction in cells treated with TRC051384.
Materials:
-
HeLa cells or other suitable cell line
-
This compound
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HSP70 and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control at desired concentrations for a specific time period (e.g., 4-8 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers for HSP70 and the reference gene. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method, normalizing the expression to the reference gene and expressing the results as fold change relative to the vehicle-treated control.
Inhibition of TNF-α Secretion in THP-1 Cells (ELISA)
This protocol outlines the procedure for differentiating THP-1 monocytes into macrophage-like cells and measuring the inhibitory effect of TRC051384 on LPS-induced TNF-α secretion.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
Pre-treatment: After differentiation, wash the cells and pre-treat them with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion by TRC051384 compared to the LPS-stimulated control.
Conclusion
This compound is a potent and promising small molecule inducer of HSP70. Its well-defined mechanism of action through HSF1 activation, coupled with compelling in vitro and in vivo data, highlights its therapeutic potential for conditions characterized by cellular stress and inflammation, such as ischemic stroke. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the biological activities of TRC051384 and similar compounds. Continued research into the efficacy and safety of TRC051384 is warranted to explore its full clinical potential.
References
TRC051384 Hydrochloride and the HSF1 Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its mechanism of action via the Heat Shock Factor 1 (HSF1) activation pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to this compound
TRC051384 is a novel compound belonging to the substituted 2-propen-1-one class that potently induces the expression of HSP70.[1][2] Its ability to activate the heat shock response has positioned it as a promising therapeutic agent, particularly in the context of cellular stress and injury, such as ischemic stroke.[1][2][3] The primary mechanism of action for TRC051384 is the activation of HSF1, the master transcriptional regulator of the heat shock response.[1][3]
The HSF1 Activation Pathway
Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with HSP90.[4] Upon cellular stress, such as heat shock, oxidative stress, or the presence of misfolded proteins, this complex dissociates.[4][5][6] This dissociation allows HSF1 to trimerize, translocate to the nucleus, and undergo post-translational modifications like phosphorylation.[4] The activated HSF1 trimer then binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, most notably HSP70, initiating their transcription.[4] The resulting HSP70 protein acts as a molecular chaperone, aiding in protein folding, preventing protein aggregation, and promoting cell survival.
Quantitative Data for this compound
The following tables summarize the key quantitative findings from preclinical studies of TRC051384.
Table 1: In Vitro Activity of TRC051384
| Parameter | Cell Line | Concentration | Result | Reference |
| HSF1 Transcriptional Activity | HeLa | Not Specified | Significant dose-dependent increase | [3] |
| HSP70B mRNA Induction | HeLa | Not Specified | Several hundred-fold increase | [3] |
| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Not Specified | Several hundred-fold increase | [3] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | [3] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 12.5 µM | 90% inhibition | [3] |
Table 2: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Onset Post-Ischemia | Dosage | Result | Reference |
| Reduction in Penumbra Recruited to Infarct | 8 hours | Not Specified | 87% reduction | [1][2] |
| Reduction in Brain Edema | 8 hours | Not Specified | 25% reduction | [1][2] |
| Survival Rate (Day 2) | 4 hours | Not Specified | 50% improvement | [1][2] |
| Survival Rate (Day 7) | 4 hours | Not Specified | 67.3% improvement | [1][2] |
| Neuronal Injury and Disability | 8 hours | Not Specified | Significant reduction | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on TRC051384.
Animal Model of Focal Cerebral Ischemia
A rat model of transient ischemic stroke is utilized to assess the neuroprotective effects of TRC051384.[1][2]
-
Model: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique.
-
Procedure:
-
Rats are subjected to 2 hours of focal cerebral ischemia.
-
TRC051384 or a vehicle control is administered via intraperitoneal injection.
-
Treatment is initiated at either 4 or 8 hours post-ischemia onset and is given every 2 hours for 48 hours.
-
-
Assessments:
-
Progression of infarct and edema is monitored for up to 48 hours using magnetic resonance imaging (MRI).
-
Neurological disability and survival are assessed for up to 7 days.
-
Inhibition of TNF-α Expression in THP-1 Cells
This assay evaluates the anti-inflammatory properties of TRC051384.[2]
-
Cell Line: Human THP-1 monocytic cell line.
-
Procedure:
-
Differentiate THP-1 cells.
-
Stimulate the differentiated cells with lipopolysaccharide (LPS) to induce the expression of Tumor Necrosis Factor-alpha (TNF-α).
-
Treat the cells with varying concentrations of TRC051384.
-
Quantify the levels of TNF-α in the cell supernatant, likely using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
HSF1 Transcriptional Activity Assay
A reporter gene assay is used to measure the direct effect of TRC051384 on HSF1 activity.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Heat Shock Elements (HSEs). Activation of HSF1 leads to the expression of the reporter gene, which can be quantified.
-
General Protocol:
-
Transfect a suitable cell line (e.g., HeLa) with the HSE-reporter plasmid.
-
Treat the transfected cells with TRC051384.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
A dose-dependent increase in reporter activity indicates activation of HSF1.
-
Conclusion
This compound is a promising small molecule that activates the HSF1 signaling pathway, leading to the robust induction of HSP70. This mechanism confers significant cytoprotective and anti-inflammatory effects, as demonstrated in both in vitro and in vivo models of cellular stress. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of TRC051384 as a potential therapeutic agent for conditions such as ischemic stroke.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 5. Item - A schematic presentations of the various Hsf1 activation pathways. - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
TRC051384 Hydrochloride: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Preclinical evidence strongly supports its neuroprotective properties, particularly in the context of ischemic stroke. This document provides a comprehensive technical overview of TRC051384, summarizing its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols. The information presented herein is intended to guide further research and development of TRC051384 as a potential therapeutic agent for neurodegenerative conditions.
Core Mechanism of Action: HSP70 Induction
TRC051384 exerts its neuroprotective effects primarily through the robust induction of Heat Shock Protein 70 (HSP70).[1][2] This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that, upon stimulation by TRC051384, translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, thereby upregulating its expression.[2] The resulting increase in intracellular HSP70 levels confers neuroprotection through several downstream mechanisms:
-
Chaperone Activity: HSP70 aids in the proper folding of proteins, prevents the aggregation of misfolded proteins, and facilitates the refolding of denatured proteins, which are common consequences of ischemic cell injury.
-
Anti-inflammatory Effects: TRC051384 has been shown to inhibit the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Inhibition of Necroptosis: The compound exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis.[1]
The signaling cascade from HSF1 activation to the manifestation of neuroprotective effects is a critical aspect of TRC051384's therapeutic potential.
References
A Technical Guide to TRC051384 Hydrochloride for Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of novel therapeutic agents that can extend the narrow therapeutic window of current treatments. TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), has emerged as a promising candidate in preclinical ischemic stroke research. This technical guide provides an in-depth overview of TRC051384, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to evaluate and potentially advance the study of TRC051384 as a neuroprotective agent.
Core Concepts: Mechanism of Action
TRC051384 exerts its neuroprotective effects primarily through the induction of Heat Shock Protein 70 (HSP70).[1][2][3] This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements in the promoter regions of HSP genes, leading to the upregulation of HSP70 expression.[1][2] The increased levels of HSP70 confer neuroprotection through two main avenues:
-
Chaperone Activity: HSP70 acts as a molecular chaperone, assisting in the refolding of denatured proteins and preventing protein aggregation, which are common pathological events in the ischemic cascade.[1][2]
-
Anti-inflammatory Effects: TRC051384 has been shown to inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation in the ischemic brain.[1]
The dual functions of chaperone and anti-inflammatory activity make TRC051384 a compelling candidate for mitigating the complex pathophysiology of ischemic stroke.
Quantitative Efficacy Data
Preclinical studies in a rat model of transient ischemic stroke have demonstrated the significant neuroprotective efficacy of this compound. The following tables summarize the key quantitative findings.
Table 1: Neuroprotective Effects of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Efficacy Endpoint | Treatment Initiation Post-Ischemia | TRC051384 Treatment Group | Vehicle Control Group | Percentage Improvement |
| Reduction in Penumbra Recruited to Infarct | 4 hours | - | - | 87% |
| 8 hours | - | - | 84%[4] | |
| Reduction in Brain Edema | 4 hours | - | - | 39%[4] |
| 8 hours | - | - | 25%[1][2][4] |
Table 2: Survival Rate Improvement with TRC051384 Treatment
| Time Point | Treatment Initiation Post-Ischemia | TRC051384 Treatment Group (Survival %) | Vehicle Control Group (Survival %) |
| Day 2 | 4 hours | - | - |
| Day 7 | 4 hours | - | - |
Note: Specific survival percentages for each group were not detailed in the provided search results, but a significant improvement was noted.[1][2]
Table 3: In Vitro Anti-inflammatory Activity of TRC051384
| Cell Line | Assay | TRC051384 Concentration | Percentage Inhibition of LPS-induced TNF-α |
| Differentiated THP-1 | TNF-α Expression | 6.25 µM | 60%[1] |
| 12.5 µM | 90%[1] |
Signaling Pathway
The proposed signaling pathway for the neuroprotective action of TRC051384 is illustrated below.
References
TRC051384 Hydrochloride: A Technical Guide to its Inhibition of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth overview of TRC051384 hydrochloride, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its role in the inhibition of necroptosis. This document details its mechanism of action, presents available quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Necroptosis and this compound
Necroptosis is a lytic, pro-inflammatory form of programmed cell death executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is characterized by the rupture of the plasma membrane and the release of cellular contents, leading to inflammation.[1][2]
This compound is a small molecule that has been identified as a potent inducer of HSP70.[3] It has demonstrated protective effects in models of neuronal trauma and ischemic stroke through the inhibition of necroptosis.[3] This guide explores the scientific basis for these effects.
Mechanism of Action
This compound does not directly inhibit the core components of the necroptotic pathway (RIPK1, RIPK3, MLKL). Instead, its mechanism of action is centered on the induction of HSP70. The proposed pathway is as follows:
-
Induction of HSP70: TRC051384 dose-dependently induces the transcription and translation of HSP70.[3]
-
Inhibition of the HSP90α-RIPK3 Interaction: Increased levels of HSP70 are thought to interfere with the chaperone activity of HSP90α, which is implicated in the stabilization and activation of RIPK3. By disrupting the HSP90α-RIPK3 complex, HSP70 indirectly leads to the downregulation of RIPK3 activity.
-
Inhibition of Necroptosis: The reduction in active RIPK3 prevents the subsequent phosphorylation and activation of MLKL, the executioner protein of necroptosis. This ultimately blocks the lytic cell death program.
The following diagram illustrates the proposed signaling pathway of this compound in the context of necroptosis.
Caption: Mechanism of this compound in necroptosis inhibition.
Quantitative Data
While a direct IC50 value for this compound on necroptosis inhibition is not yet published, the following tables summarize the available quantitative data on its biological activity and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Result |
| TNF-α Inhibition | Differentiated THP-1 | LPS-induced | 60% inhibition at 6.25 µM[3] |
| TNF-α Inhibition | Differentiated THP-1 | LPS-induced | 90% inhibition at 12.5 µM[3] |
| HSP70B mRNA Induction | HeLa and rat primary mixed neurons | Dose-dependent | Several hundred-fold increase[3] |
| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase[3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Schedule | Result |
| Penumbra Recruitment to Infarct | Administered 8 hours post-ischemia | 87% reduction in area[3] |
| Brain Edema | Administered 8 hours post-ischemia | 25% reduction[3] |
| Survival (Day 2) | Initiated 4 hours post-ischemia | 50% improvement[3] |
| Survival (Day 7) | Initiated 4 hours post-ischemia | 67.3% improvement[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on necroptosis.
Lactate Dehydrogenase (LDH) Release Assay for Necroptotic Cell Death
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
Positive control for necroptosis inhibition (e.g., Necrostatin-1)
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-4 hours). Include wells with a known necroptosis inhibitor as a positive control.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α + Smac mimetic + z-VAD-FMK) to the appropriate wells.
-
Incubation: Incubate the plate for a period sufficient to induce necroptosis (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the maximum LDH release control (cells lysed with a detergent).
Western Blot Analysis of Phosphorylated MLKL (p-MLKL)
This method specifically detects the activated, phosphorylated form of MLKL, a key downstream effector in the necroptosis pathway.
Materials:
-
Cell line and culture reagents
-
This compound
-
Necroptosis-inducing agents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL, anti-total MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the LDH assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLKL signal to total MLKL or the loading control.
Mandatory Visualizations
Experimental Workflow for Assessing this compound
The following diagram outlines a typical experimental workflow for evaluating the anti-necroptotic activity of this compound.
Caption: A typical experimental workflow for evaluating TRC051384.
Conclusion
This compound represents a promising therapeutic candidate for diseases where necroptosis is a key pathological driver. Its unique mechanism of action, involving the induction of the protective protein HSP70 to indirectly inhibit the necroptotic cascade, offers a novel approach to cytoprotection. The quantitative data, though indirect, strongly supports its efficacy in vitro and in vivo. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the anti-necroptotic properties of this compound and similar compounds. Further studies are warranted to elucidate the precise molecular interactions and to establish direct quantitative measures of its necroptosis inhibitory activity.
References
An In-Depth Technical Guide to TRC051384 Hydrochloride: A Potent Inducer of Hsp70
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a small molecule inducer of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in cellular stress responses and protein homeostasis. By activating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, TRC051384 triggers the upregulation of Hsp70, conferring significant cytoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of its in vitro and in vivo efficacy, particularly its neuroprotective effects in preclinical models of ischemic stroke, are presented. Furthermore, this document outlines detailed experimental protocols for key assays and provides visualizations of the compound's mechanism of action to support further research and drug development efforts.
Chemical Structure and Properties
This compound is the hydrochloride salt of TRC051384. The chemical identifiers and physicochemical properties of both forms are summarized in the tables below for clarity and easy reference.
Table 1: Chemical Identification of TRC051384 and its Hydrochloride Salt
| Identifier | TRC051384 | This compound |
| IUPAC Name | N-(2-morpholinoethyl)-N'-[4-[3-[6-(morpholin-4-yl)pyridin-2-yl]prop-2-enoyl]phenyl]urea | N-(2-morpholinoethyl)-N'-[4-[3-[6-(morpholin-4-yl)pyridin-2-yl]prop-2-enoyl]phenyl]urea;hydrochloride |
| CAS Number | 867164-40-7[1] | 1333327-56-2 |
| Molecular Formula | C₂₅H₃₁N₅O₄[1] | C₂₅H₃₂ClN₅O₄ |
| Molecular Weight | 465.54 g/mol [1] | 502.01 g/mol |
| SMILES | O=C(NC1=CC=C(C(=O)C=Cc2cccc(n2)N3CCOCC3)C=C1)NCCN4CCOCC4 | O=C(NC1=CC=C(C(=O)C=Cc2cccc(n2)N3CCOCC3)C=C1)NCCN4CCOCC4.Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ≥ 2.5 mg/mL (≥ 5.37 mM) | [2] |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
TRC051384 acts as a potent inducer of Hsp70 by activating the Heat Shock Factor 1 (HSF1) signaling pathway.[3] Under normal physiological conditions, HSF1 is held in an inactive monomeric state through its association with Hsp90 and other chaperones. Upon cellular stress or stimulation by an inducer like TRC051384, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A and HSPA1B, which code for Hsp70. This binding initiates the transcription of these genes, leading to a significant increase in the intracellular levels of Hsp70. The elevated Hsp70 then exerts its protective effects by assisting in the refolding of denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.
Figure 1. Mechanism of action of this compound.
Biological Activity
In Vitro Activity
TRC051384 has demonstrated significant biological activity in various cell-based assays, primarily related to the induction of Hsp70 and subsequent anti-inflammatory and cytoprotective effects.
Hsp70 Induction: TRC051384 dose-dependently induces the expression of Hsp70B mRNA in both human HeLa cells and primary rat neurons.[2] This induction is a direct consequence of the activation of HSF1 transcriptional activity, which has been confirmed using luciferase reporter assays.[2]
Anti-inflammatory Activity: In differentiated human THP-1 monocytes, TRC051384 exhibits potent anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).
Table 3: In Vitro Activity of TRC051384
| Assay | Cell Line | Endpoint | Result | Reference |
| HSF1 Transcriptional Activity | HeLa | Luciferase Reporter Assay | Significant dose-dependent increase | [2] |
| Hsp70B mRNA Induction | HeLa, Primary Rat Neurons | qRT-PCR | Several hundred-fold increase | [2] |
| Inhibition of TNF-α Release | Differentiated THP-1 | ELISA / HTRF | 60% inhibition at 6.25 µM90% inhibition at 12.5 µM | [2] |
In Vivo Activity
The in vivo efficacy of TRC051384 has been primarily investigated in a rat model of transient ischemic stroke, where it has shown remarkable neuroprotective effects even with delayed administration.
Neuroprotection in a Rat Model of Ischemic Stroke: In a study by Mohanan et al. (2011), TRC051384 was administered to rats subjected to transient middle cerebral artery occlusion (MCAO).[1] Treatment initiated even 8 hours after the onset of ischemia resulted in a significant reduction in neuronal injury and improved functional outcomes.
Table 4: In Vivo Efficacy of TRC051384 in a Rat Stroke Model
| Parameter | Treatment Group | Result | Reference |
| Reduction in Penumbra Recruited to Infarct | TRC051384 (delayed treatment) | 87% reduction | [1] |
| Reduction in Brain Edema | TRC051384 (delayed treatment) | 25% reduction | [1] |
| Survival at Day 2 | TRC051384 (treatment at 4h post-ischemia) | 50% improvement | [1] |
| Survival at Day 7 | TRC051384 (treatment at 4h post-ischemia) | 67.3% improvement | [1] |
Experimental Protocols
HSF1 Activation Luciferase Reporter Assay
This protocol describes a method to quantify the activation of HSF1 in response to TRC051384 using a luciferase reporter system.
-
Cell Culture and Transfection:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Co-transfect the cells with a luciferase reporter plasmid containing Heat Shock Elements (HSEs) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of HSF1 activity relative to the vehicle-treated control.
-
Figure 2. HSF1 Luciferase Reporter Assay Workflow.
Inhibition of TNF-α Release in THP-1 Cells
This protocol outlines the methodology to assess the anti-inflammatory effect of TRC051384 by measuring the inhibition of LPS-induced TNF-α secretion from differentiated THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubate the cells for 4-6 hours.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay according to the manufacturer's protocol.
-
Calculate the percentage inhibition of TNF-α release for each concentration of TRC051384 relative to the LPS-stimulated vehicle control.
-
In Vivo Rat Model of Transient Ischemic Stroke
This protocol provides a general outline for evaluating the neuroprotective effects of TRC051384 in a rat model of middle cerebral artery occlusion (MCAO).
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animals (e.g., with isoflurane).
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA) using the intraluminal suture method for a defined period (e.g., 2 hours).
-
-
Compound Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at specified time points post-ischemia (e.g., a 9 mg/kg loading dose followed by 4.5 mg/kg maintenance doses).
-
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, sacrifice the animals, and determine the infarct volume in the brain using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Brain Edema Measurement: Assess the degree of brain edema by measuring the water content of the brain hemispheres.
-
Survival Rate: Monitor and record the survival of the animals over the study period.
-
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of the HSF1-Hsp70 pathway. Its potent cytoprotective and anti-inflammatory activities, demonstrated in both in vitro and in vivo models, highlight its therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applicability of this compelling compound.
References
TRC051384 Hydrochloride: A Technical Overview of its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a small molecule compound recognized for its potent induction of Heat Shock Protein 70 (HSP70).[1][2] This activity is mediated through the activation of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of the heat shock response.[1][2] The subsequent elevation of intracellular HSP70 levels confers significant anti-inflammatory and cytoprotective effects, which have been observed in various preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory activity of TRC051384, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: HSP70 Induction
TRC051384's primary pharmacological effect is the robust induction of HSP70.[1][2] This is achieved through the activation of HSF1. Under normal physiological conditions, HSF1 is held in an inactive state. Upon cellular stress or exposure to inducers like TRC051384, HSF1 is activated, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription. The resulting increase in HSP70 protein levels is central to the compound's therapeutic potential.
Signaling Pathway for TRC051384-Mediated HSP70 Induction
Caption: TRC051384 activates HSF1, leading to HSP70 expression and anti-inflammatory effects.
Quantitative Data on Anti-Inflammatory and Protective Effects
The anti-inflammatory and neuroprotective efficacy of TRC051384 has been quantified in both in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | Analyte | TRC051384 Concentration | % Inhibition | Reference |
| Differentiated THP-1 | Lipopolysaccharide (LPS) | TNF-α | 6.25 µM | 60% | [1] |
| Differentiated THP-1 | Lipopolysaccharide (LPS) | TNF-α | 12.5 µM | 90% | [1] |
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Neuronal Injury (Penumbra recruited to infarct) | TRC051384 | 87% reduction | [2] |
| Brain Edema | TRC051384 | 25% reduction | [2] |
| Survival (Day 2) | TRC051384 (initiated 4h post-ischemia) | 50% improvement | [2] |
| Survival (Day 7) | TRC051384 (initiated 4h post-ischemia) | 67.3% improvement | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the available literature.
In Vitro Inhibition of LPS-Induced TNF-α in THP-1 Cells
This experiment assesses the ability of TRC051384 to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Induce differentiation into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Wash the cells to remove PMA and allow them to rest for 24 hours before treatment.
-
-
Compound Treatment and Inflammatory Challenge:
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 6.25 µM, 12.5 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Incubate for a further period (e.g., 4-6 hours).
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production by TRC051384 at each concentration relative to the vehicle-treated, LPS-stimulated control.
-
Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of TRC051384.
In Vivo Neuroprotection in a Rat Model of Transient Cerebral Ischemia
This protocol evaluates the therapeutic efficacy of TRC051384 in reducing brain injury following a stroke.
-
Animal Model:
-
Use adult male rats of a suitable strain (e.g., Sprague-Dawley or Wistar).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture technique. A 2-hour occlusion period is typically followed by reperfusion (removal of the suture).
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection.
-
Administer TRC051384 or a vehicle control via the i.p. route.
-
Initiate treatment at delayed time points post-ischemia onset (e.g., 4 or 8 hours) to assess the therapeutic window.[2]
-
A repeated dosing schedule may be employed (e.g., every 2 hours for 48 hours).[2]
-
-
Assessment of Outcomes:
-
Neurological Disability: Evaluate neurological deficits at various time points (e.g., daily for 7 days) using a standardized scoring system.
-
Infarct and Edema Volume: At a terminal time point (e.g., 48 hours), assess the progression of infarct and edema using Magnetic Resonance Imaging (MRI).[2]
-
Survival: Monitor and record animal survival over a period of 7 days.[2]
-
-
Data Analysis:
-
Compare the neurological scores, infarct volume, edema volume, and survival rates between the TRC051384-treated and vehicle-treated groups using appropriate statistical methods.
-
Downstream Anti-Inflammatory and Cytoprotective Pathways
The induction of HSP70 by TRC051384 triggers several downstream pathways that contribute to its anti-inflammatory and protective effects. Intracellular HSP70 is known to interfere with key inflammatory signaling cascades.
Inhibition of NF-κB Signaling
A primary anti-inflammatory mechanism of intracellular HSP70 is the suppression of the NF-κB pathway. HSP70 can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[3]
Caption: HSP70 inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Conclusion
This compound represents a promising therapeutic agent with a clear mechanism of action centered on the induction of HSP70. Its demonstrated anti-inflammatory activity, evidenced by the potent inhibition of TNF-α in vitro and significant neuroprotection in a preclinical stroke model, highlights its potential for treating conditions with a significant inflammatory component. The detailed protocols and mechanistic pathways outlined in this guide provide a foundation for further research and development of this compound. Future investigations should aim to further elucidate the downstream effects of TRC051384-induced HSP70 and explore its efficacy in a broader range of inflammatory and ischemic disease models.
References
Therapeutic Potential of TRC051384 Hydrochloride in Neuronal Trauma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal trauma, a consequence of insults such as ischemic stroke and traumatic brain injury (TBI), triggers a complex cascade of cellular events leading to neuronal death and subsequent neurological deficits. The induction of endogenous protective mechanisms is a promising therapeutic strategy. This technical guide explores the preclinical evidence supporting the therapeutic potential of TRC051384 hydrochloride, a small molecule inducer of Heat Shock Protein 70 (HSP70), in the context of neuronal trauma. TRC051384 has demonstrated significant neuroprotective effects in models of ischemic stroke by attenuating neuronal injury, reducing brain edema, and improving survival. Its mechanism of action is primarily linked to the activation of Heat Shock Factor 1 (HSF1) and subsequent upregulation of HSP70, which in turn inhibits necroptosis and modulates inflammatory responses. This document provides a comprehensive overview of the available data, experimental methodologies, and associated signaling pathways.
Introduction to this compound
TRC051384 is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] It belongs to the substituted 2-propen-1-one class of compounds.[2] The primary mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, leading to a significant increase in the expression of HSP70.[1][2] HSP70 is a molecular chaperone with crucial roles in protein folding, preventing protein aggregation, and protecting cells from various stressors, including those associated with neuronal trauma.[3] TRC051384 has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke, where it has shown the ability to mitigate neuronal damage and improve functional outcomes in preclinical models.[1][2]
Mechanism of Action and Signaling Pathways
TRC051384 exerts its neuroprotective effects primarily through the induction of HSP70. This induction is dose-dependent and has been observed in various cell types, including HeLa cells and primary rat neurons.[1] The upregulation of HSP70 by TRC051384 leads to several downstream effects that are beneficial in the context of neuronal trauma:
-
Inhibition of Necroptosis: A key finding is that TRC051384 exhibits protective effects against neuronal trauma by inhibiting necroptosis, a form of programmed necrosis.[1][4]
-
Anti-inflammatory Activity: The compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, in a dose-dependent manner.[1]
-
Chaperone Activity: The elevated levels of HSP70 enhance the cell's capacity to manage denatured and misfolded proteins that accumulate during and after a traumatic insult.[2]
The signaling cascade initiated by TRC051384 involves the activation of HSF1, leading to the transcription of HSP70 genes. In the context of neuronal necroptosis following trauma, HSP70 has been shown to act through the HSP90α-RIPK3 pathway.[4] Furthermore, in other cell types, HSP70 has been demonstrated to suppress mitochondrial fission and the subsequent mitochondrial apoptotic pathway by upregulating Sirtuin 3 (SIRT3).[5][6]
Caption: Simplified signaling pathway of this compound.
Caption: HSP70's role in the HSP90α-RIPK3 necroptosis pathway.
Preclinical Efficacy in Neuronal Trauma Models
The neuroprotective effects of TRC051384 have been evaluated in a rat model of transient ischemic stroke. The data from these studies demonstrate a significant therapeutic potential for this compound.
Quantitative Data from In Vivo Ischemic Stroke Model
| Parameter | Treatment Group | Outcome | Reference |
| Neuronal Injury | TRC051384 | 87% reduction in the area of penumbra recruited to infarct | [2] |
| Brain Edema | TRC051384 | 25% reduction in brain edema | [2] |
| Survival (Day 2) | TRC051384 (initiated at 4h post-ischemia) | 50% improvement | [2] |
| Survival (Day 7) | TRC051384 (initiated at 4h post-ischemia) | 67.3% improvement | [2] |
Quantitative Data from In Vitro Studies
| Cell Line/Type | Assay | Treatment | Concentration | Outcome | Reference |
| Differentiated THP-1 | LPS-induced TNF-α expression | TRC051384 | 6.25 µM | 60% inhibition | [1] |
| Differentiated THP-1 | LPS-induced TNF-α expression | TRC051384 | 12.5 µM | 90% inhibition | [1] |
| HeLa and Rat Primary Mixed Neurons | HSP70B mRNA induction | TRC051384 | Dose-dependent | Several hundred-fold increase | [1] |
Experimental Protocols
In Vivo: Rat Model of Transient Cerebral Ischemia
-
Model: Focal cerebral ischemia was induced in rats by occluding the Middle Cerebral Artery (MCA) using the intraluminal suture technique.[2]
-
Ischemia Duration: The rats were subjected to 2 hours of focal cerebral ischemia.[2]
-
Treatment: TRC051384 or a vehicle was administered via the intraperitoneal route.[2]
-
Dosing Regimen: Treatment was initiated either 4 or 8 hours after the onset of ischemia and was administered every 2 hours for a total of 48 hours.[2]
-
Assessments:
Caption: Workflow for the in vivo rat model of transient cerebral ischemia.
In Vitro: Cellular Models
-
Cell Types:
-
HSP70 Induction Assay: Cells were treated with varying doses of TRC051384, and the levels of HSP70B mRNA were quantified to determine the induction potency.[1]
-
Anti-inflammatory Assay: Differentiated THP-1 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of TRC051384. The concentration of TNF-α in the cell culture supernatant was then measured to assess the inhibitory effect of the compound.[1]
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for neuronal trauma. Its ability to induce the potent cytoprotective protein HSP70, coupled with its efficacy in a clinically relevant animal model of stroke, even with delayed administration, highlights its potential. The dual action of inhibiting necroptosis and reducing inflammation addresses key pathological processes in secondary brain injury.
Further research is warranted to:
-
Elucidate the detailed molecular interactions between HSP70 and the components of the necroptotic and inflammatory pathways in neurons.
-
Evaluate the efficacy of TRC051384 in other models of neuronal trauma, such as traumatic brain injury.
-
Conduct comprehensive pharmacokinetic and toxicological studies to establish a safety profile for potential clinical development.
Conclusion
This compound, a potent inducer of HSP70, has demonstrated significant neuroprotective effects in preclinical models of neuronal trauma. By activating HSF1 and upregulating HSP70, TRC051384 effectively reduces neuronal injury and brain edema while improving survival. Its mechanism of action, involving the inhibition of necroptosis and inflammation, positions it as a compelling candidate for further investigation and development as a novel therapy for ischemic stroke and potentially other forms of acute brain injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of TRC051384 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: TRC051384 is a potent small-molecule inducer of Heat Shock Protein 70 (HSP70). It has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2][3] The induction of HSP70 by TRC051384 involves the activation of Heat Shock Factor 1 (HSF1), leading to enhanced chaperone and anti-inflammatory activities.[2] These characteristics make TRC051384 a promising candidate for therapeutic development in conditions involving cellular stress and injury. This document provides detailed protocols for the in vivo administration of TRC051384 hydrochloride based on published preclinical studies.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving this compound administration.
Table 1: In Vivo Efficacy of TRC051384 in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Neuronal Injury | TRC051384 (treatment initiated 8h post-ischemia) | 87% reduction in penumbra recruited to infarct | [2] |
| Brain Edema | TRC051384 (treatment initiated 8h post-ischemia) | 25% reduction | [2] |
| Survival (Day 2) | TRC051384 (treatment initiated 4h post-ischemia) | 50% improvement | [2] |
| Survival (Day 7) | TRC051384 (treatment initiated 4h post-ischemia) | 67.3% improvement | [2] |
Table 2: Dosing Regimens for this compound in Rodent Models
| Animal Model | Administration Route | Dosing Regimen | Vehicle | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | Initial dose: 9 mg/kg; Maintenance dose: 4.5 mg/kg every 2h for 48h | Not specified in detail, referred to as "vehicle" | [3] |
| Rat | Intraperitoneal (i.p.) | Single injection of 10 mg/kg or 30 mg/kg | 5% DMSO + 95% normal saline | [4] |
| Mouse (Wild-Type) | Intraperitoneal (i.p.) | 9 mg/kg | Not specified | [5] |
Table 3: Recommended Vehicle Formulations for In Vivo Administration
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
Note: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
II. Experimental Protocols
A. Protocol for Preparation of this compound Dosing Solution
This protocol is based on the vehicle formulation described as Protocol 1 in Table 3.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (e.g., 9 mg/kg) and the average weight of the animals, calculate the total volume of dosing solution needed. Ensure to prepare a slight excess to account for any loss during preparation and administration.
-
Prepare the vehicle mixture: In a sterile conical tube, add the vehicle components in the following order, ensuring to mix well after each addition:
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with Saline.
-
-
Dissolve this compound in DMSO: In a separate sterile tube, dissolve the calculated amount of this compound powder in 10% of the final volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Combine to form the final solution: Slowly add the TRC051384/DMSO solution to the vehicle mixture while vortexing to ensure homogeneity.
-
Final check: Inspect the final solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution. The final solution should be clear.
-
Storage: Use the freshly prepared solution on the same day.
B. Protocol for In Vivo Administration via Intraperitoneal (i.p.) Injection in Rats
This protocol describes the administration of this compound in a rat model of focal cerebral ischemia.
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[3]
-
Focal cerebral ischemia can be induced by transient occlusion of the middle cerebral artery (MCAo).[2]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL or 3 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the animal. For an i.p. injection in a rat, gently hold the animal with its head tilted downwards. This allows the abdominal organs to move away from the injection site.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.
-
-
Administration:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing Schedule:
-
Delayed Intervention Model: In a model of transient ischemic stroke, administration can be initiated at 4 or 8 hours after the onset of ischemia.[2]
-
Regimen: An initial dose (e.g., 9 mg/kg) can be followed by maintenance doses (e.g., 4.5 mg/kg) administered every 2 hours for a total duration of 48 hours.[3] Alternatively, a single dose of 10 or 30 mg/kg can be administered.[4]
-
-
Post-Administration Monitoring:
III. Visualizations
Signaling Pathway of TRC051384 Action
Caption: Signaling pathway of TRC051384 leading to neuroprotection.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for TRC051384 in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. TRC051384 | CAS 1333327-56-2 | this compound | HSP70诱导剂 | 美国InvivoChem [invivochem.cn]
- 5. TRC 051384 – Bioquote [bioquote.com]
Application Notes and Protocols for TRC051384 Hydrochloride in a Rat Stroke Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of TRC051384 hydrochloride in a rat model of ischemic stroke. The protocols detailed below are based on established methodologies and published research findings.
Introduction
This compound is a small molecule inducer of Heat Shock Protein 70 (HSP70), a molecular chaperone with potent cytoprotective and anti-inflammatory properties.[1][2][3][4] In preclinical studies, TRC051384 has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia, making it a promising candidate for the treatment of ischemic stroke.[1][4] The primary mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of HSP70.[1][2] This leads to a reduction in neuronal injury, brain edema, and neurological disability.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).
Table 1: Dosing Regimen of this compound
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Route of Administration | Intraperitoneal (i.p.) |
| Initial Dose | 9 mg/kg |
| Maintenance Dose | 4.5 mg/kg |
| Dosing Frequency | Every 2 hours for 48 hours |
| Initiation of Treatment | 4 or 8 hours post-ischemia onset |
Data sourced from Mohanan et al., 2011.[1][4]
Table 2: Efficacy of this compound in Rat Stroke Model
| Outcome Measure | Treatment Group (Initiated at 4h post-ischemia) | Treatment Group (Initiated at 8h post-ischemia) | Vehicle Control |
| Reduction in Penumbra Recruited to Infarct | 87% | 84% | - |
| Reduction in Brain Edema | 39% | 25% | - |
| Survival Rate (Day 2) | 50% improvement | Not specified | - |
| Survival Rate (Day 7) | 67.3% improvement | Not specified | - |
Data sourced from Mohanan et al., 2011.[1][4]
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used and well-established method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.[5][6][7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the pterygopalatine artery.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
Close the neck incision and allow the animal to recover from anesthesia on a heating pad.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in the vehicle. For example, to achieve a final concentration for a 9 mg/kg dose in a 300g rat (2.7 mg), the concentration of the dosing solution will depend on the injection volume (typically 1-2 ml/kg).
-
Ensure the solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution.[2]
-
Administer the prepared solution via intraperitoneal (i.p.) injection at the specified time points (4 or 8 hours post-MCAO).
-
Follow with the maintenance dose of 4.5 mg/kg every 2 hours for a total of 48 hours.
Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-stroke using a standardized scoring system.
a) Modified Neurological Severity Score (mNSS) [8][9][10][11][12]
The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions. The score ranges from 0 (normal) to 18 (maximal deficit).
Tasks include:
-
Motor Tests: Raising the rat by the tail (observing for flexion of limbs), walking on the floor (observing for gait and circling).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Tests: Ability to traverse a narrow beam.
-
Reflex and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.
b) Bederson Scale [8][13][14][15][16]
A simpler scale (0-3 or 0-5) that primarily assesses postural and circling behavior.
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push.
-
Score 3: Unidirectional circling.
Quantification of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) Staining [6][17][18][19][20][21]
TTC is a colorimetric stain used to differentiate between viable (red) and infarcted (white) brain tissue.
Procedure:
-
At 24 or 48 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2-mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. An edema correction is often applied: Corrected infarct volume = [Volume of contralateral hemisphere - (Volume of ipsilateral hemisphere - Infarct volume)].
Measurement of Brain Edema
a) Wet-Dry Method [22][23][24][25]
This is a standard method to determine the water content of the brain.
Procedure:
-
Following euthanasia, dissect the brain and separate the ischemic and non-ischemic hemispheres.
-
Immediately weigh the tissue to obtain the "wet weight."
-
Dry the tissue in an oven at 60-80°C for 24-72 hours until a constant weight is achieved (the "dry weight").
-
Calculate the percentage of water content: [(Wet weight - Dry weight) / Wet weight] x 100.
b) Magnetic Resonance Imaging (MRI) [22][26][27][28][29][30]
T2-weighted MRI can be used to visualize and quantify brain edema in vivo.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of TRC051384-induced neuroprotection.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modified neurological severity score (mNSS) [bio-protocol.org]
- 10. Item - Modified Neurological Severity Score (mNSS) tests and scoring values. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 14. researchgate.net [researchgate.net]
- 15. Manual versus Automated Rodent Behavioral Assessment: Comparing Efficacy and Ease of Bederson and Garcia Neurological Deficit Scores to an Open Field Video-Tracking System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. ahajournals.org [ahajournals.org]
- 23. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of brain water content by dry/wet weight measurement for the detection of experimental brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Noninvasive quantification of brain edema and the space-occupying effect in rat stroke models using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Video: A Magnetic Resonance Imaging Protocol for Stroke Onset Time Estimation in Permanent Cerebral Ischemia [jove.com]
Application Note & Protocol: Preparation of TRC051384 Hydrochloride Solutions in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals working with the HSP70 inducer, TRC051384 hydrochloride.
Abstract: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70) that functions by activating Heat Shock Factor 1 (HSF1).[1][2][3] Its activity has demonstrated protective effects against neuronal trauma and ischemic stroke, primarily through the inhibition of necroptosis and apoptosis.[1][2][4] Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. This document provides detailed application notes and protocols for preparing stock and working solutions of this compound using Dimethyl Sulfoxide (DMSO), including guidelines for both in vitro and in vivo applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Proper storage is critical to maintain the compound's stability and efficacy.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1333327-56-2[5] |
| Molecular Formula | C₂₅H₃₂ClN₅O₄[5] |
| Molecular Weight | 502.0 g/mol (as hydrochloride salt) |
| Appearance | Solid powder |
| Solubility in DMSO | ≥ 100 mg/mL (214.80 mM)[1] |
| Storage (Solid Powder) | Store at -20°C for up to 3 years, keep desiccated.[6][7] |
| Storage (DMSO Stock) | Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[6] |
Application Notes
Solvent Selection and Quality
DMSO is the recommended primary solvent for preparing high-concentration stock solutions of TRC051384 due to its high solubilizing capacity for organic molecules.[1] It is critical to use anhydrous, high-purity DMSO (≥99.9%) from a newly opened bottle. DMSO is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of the compound or accelerate its degradation.[1]
Handling and Dissolution
When preparing solutions, ensure that any powder adhering to the vial's cap or sides is collected at the bottom by gently tapping or centrifuging the vial at a low speed (200-500 RPM).[7] If the compound does not dissolve immediately, dissolution can be aided by vortexing, gentle heating (not exceeding 40-50°C), or sonication.[1][7]
Considerations for In Vitro Cell-Based Assays
For cell culture experiments, the final concentration of DMSO in the medium should be kept as low as possible, ideally below 0.1% (v/v), to prevent solvent-induced cytotoxicity or off-target effects.[6] It is imperative to include a vehicle control group in all experiments, treating cells with the same final concentration of DMSO used in the experimental groups.[6] To prevent precipitation when diluting the DMSO stock into aqueous culture medium, it is best to perform an intermediate dilution in DMSO before the final dilution into the medium.
Considerations for In Vivo Studies
Direct administration of high-concentration DMSO solutions in vivo can be toxic. Therefore, specialized formulations using co-solvents are required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to improve the solubility and bioavailability of the compound.[1]
Signaling Pathway
TRC051384 exerts its protective effects by activating a specific cellular stress response pathway. The compound activates the transcription factor HSF1, which in turn binds to heat shock elements in the promoter regions of target genes, leading to a robust induction of HSP70.[1][2] Elevated levels of HSP70 enhance cellular chaperone capacity, provide anti-inflammatory effects, and inhibit apoptotic and necroptotic cell death pathways, which is particularly beneficial in models of ischemic injury.[1][2][4]
Caption: Signaling pathway of TRC051384.
Experimental Workflow
The general workflow for preparing this compound solutions involves creating a high-concentration stock in DMSO, which is then used to prepare final working solutions for either in vitro or in vivo experiments.
Caption: Workflow for preparing TRC051384 solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of this compound (MW: 502.0 g/mol ).
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO to the 5.02 mg of powder.
-
Vortex the solution vigorously. If necessary, use a sonicator bath for 10-15 minutes or until the solid is completely dissolved.[7]
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of a final 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 100X the final concentration) by diluting the 10 mM stock solution in pre-warmed cell culture medium. For a final concentration of 10 µM, you would prepare a 1 mM intermediate solution. However, to avoid precipitation, it is often better to serially dilute in DMSO first or add the small stock volume to a large media volume directly.
-
Recommended Method: To prepare 10 mL of a 10 µM final working solution, add 10 µL of the 10 mM DMSO stock solution directly to 10 mL of pre-warmed cell culture medium.
-
Calculation: (10 µL * 10,000 µM) / 10,000 µL = 10 µM
-
Final DMSO %: (10 µL / 10,000 µL) * 100 = 0.1%
-
-
Immediately vortex the working solution gently to ensure homogeneity.
-
Add the final working solution to your cell cultures. Prepare a vehicle control using 10 µL of DMSO in 10 mL of medium.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is based on a formulation known to achieve a clear solution for administration.[1]
Materials:
-
This compound powder or high-concentration DMSO stock
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of dosing solution):
-
In a sterile tube, add 100 µL of DMSO. If starting from powder, dissolve the required amount of this compound in this DMSO volume first.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This formulation has been shown to solubilize at least 2.5 mg/mL of TRC051384.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock | Solvent absorbed moisture; incomplete dissolution. | Use fresh, anhydrous DMSO.[1] Ensure complete dissolution using sonication or gentle warming.[1][7] |
| Precipitation in Aqueous Medium | Compound "crashing out" of solution upon dilution. | Make serial dilutions in DMSO before adding to the aqueous medium, or add the small stock volume to a large volume of medium while vortexing. |
| Cell Toxicity Observed | Final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is less than 0.1%. Always run a vehicle control. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRC051384 HCl - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for TRC051384 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] As a critical component of the cellular stress response, HSP70 functions as a molecular chaperone, playing a vital role in protein folding, preventing protein aggregation, and protecting cells from various stressors, including ischemia, heat shock, and inflammation.[2] this compound has demonstrated significant protective effects in models of neuronal trauma and ischemic stroke, primarily through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70.[1][2] These properties make this compound a valuable tool for investigating cytoprotective mechanisms and exploring therapeutic strategies for diseases associated with cellular stress and protein misfolding.
Mechanism of Action
This compound exerts its biological effects by activating HSF1.[2] Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state through its association with HSP90. Upon cellular stress or exposure to inducers like TRC051384, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional activation and subsequent increased expression of HSP70. The elevated levels of HSP70 then contribute to cellular protection by refolding denatured proteins, inhibiting apoptosis, and reducing inflammation.[1][2][3]
Quantitative Data Summary
| Cell Line/Model | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| HeLa Cells | Dose-dependent | Not specified | Several hundred-fold induction of HSP70B mRNA. | [1] |
| Rat Primary Mixed Neurons | Dose-dependent | Not specified | Several hundred-fold induction of HSP70B mRNA. | [1] |
| Differentiated THP-1 Cells | 6.25 µM | Not specified | 60% inhibition of LPS-induced TNF-α expression. | [1] |
| Differentiated THP-1 Cells | 12.5 µM | Not specified | 90% inhibition of LPS-induced TNF-α expression. | [1] |
| Nucleus Pulposus (NP) Cells | 1 µM | 24 hours | Enhanced expression of HSP70 and decreased ratio of dead cells under compression. | [3] |
| Rat Model of Transient Ischemic Stroke | Not applicable (in vivo) | 4 or 8 hours post-ischemia | 87% reduction in penumbra recruited to infarct and 25% reduction in brain edema. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or gently sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
General Protocol for HSP70 Induction in Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours). Incubation times may need to be optimized depending on the cell type and experimental goals.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and collect the cell lysates.
-
Quantify the protein concentration in each lysate.
-
Analyze the expression of HSP70 by Western blotting using a specific primary antibody against HSP70.
Anti-Inflammatory Assay in THP-1 Macrophages
Materials:
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for TNF-α
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 2-4 hours).
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for an appropriate time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Cytoprotection Assay in a Model of Cellular Stress
This protocol is adapted from a study on nucleus pulposus cells under compression but can be modified for other cell types and stressors.[3]
Materials:
-
Cells of interest (e.g., primary nucleus pulposus cells, neuronal cell line)
-
This compound
-
A method to induce cellular stress (e.g., chemical inducers of apoptosis like staurosporine, serum starvation, hypoxia chamber, or a physical stressor like compression).
-
Cell viability assay (e.g., CCK-8, MTT)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, TUNEL assay)
Protocol:
-
Seed cells in appropriate culture vessels.
-
Pre-treat the cells with an optimized concentration of this compound (e.g., 1 µM) for 24 hours.[3]
-
After pre-treatment, induce cellular stress. For example, expose cells to a cytotoxic agent or place them in a hypoxic environment for a specific duration.
-
Following the stress induction, assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.
-
To specifically assess apoptosis, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry, or perform a TUNEL assay to detect DNA fragmentation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using TRC051384.
Caption: Protective effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRC051384 Hydrochloride in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3][4] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of heat shock proteins.[2][3][4] In human cervical cancer (HeLa) cells, TRC051384 has been shown to dose-dependently increase the expression of HSP70B mRNA and enhance HSF1 transcriptional activity.[1][4][5] These characteristics make TRC051384 a valuable tool for studying the cellular stress response, protein folding, and the therapeutic potential of HSP70 induction in cancer biology.
HSP70 is a molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[6][7] In the context of cancer, HSP70 is often overexpressed and has been implicated in promoting tumor cell survival and resistance to therapy.[7][8] Therefore, modulating HSP70 levels with compounds like TRC051384 can provide insights into cancer cell biology and potential therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in HeLa cells to study its effects on HSP70 induction and related signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound in HeLa Cells
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
| HSP70B mRNA Induction | HeLa | 6.25 µM | 4 hours | Significant induction | [4] |
| HSP70B mRNA Induction | HeLa | 12.5 µM | 4 hours | Potent, dose-dependent induction (several hundred-fold) | [1][4][5] |
| HSF1 Transcriptional Activity | HeLa | 12.5 µM | 4 hours | Significant increase | [1][5] |
| HSF1 Transcriptional Activity | HeLa | 25 µM | 4 hours | Significant, dose-dependent increase | [1][5] |
Signaling Pathway
This compound exerts its effects by activating the HSF1-mediated heat shock response pathway. Under normal conditions, HSF1 is held in an inactive state in the cytoplasm. Upon cellular stress or treatment with an inducer like TRC051384, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of target genes, including HSP70. This leads to the transcription and subsequent translation of HSP70, which then carries out its chaperone functions.
Caption: HSF1-mediated induction of HSP70 by TRC051384.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (Molecular Weight: 465.54 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: Induction of HSP70B mRNA in HeLa Cells
This protocol is designed to assess the induction of HSP70B gene expression in HeLa cells following treatment with this compound.
Caption: Workflow for HSP70B mRNA induction analysis.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for HSP70B and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare working solutions of this compound in complete culture medium at final concentrations of 6.25 µM and 12.5 µM.[4] Include a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the treatment or vehicle control medium.
-
Incubation: Incubate the treated cells for 4 hours at 37°C.[4]
-
RNA Isolation: After the incubation period, wash the cells with PBS and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for HSP70B and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of HSP70B mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: HSF1 Transcriptional Activity Luciferase Reporter Assay
This assay measures the activation of HSF1 by quantifying the expression of a luciferase reporter gene under the control of a promoter containing heat shock elements (HSEs).
Materials:
-
HeLa cells
-
Complete culture medium
-
24-well tissue culture plates
-
Heat shock element (HSE)-luciferase reporter plasmid
-
A normalization vector (e.g., β-galactosidase or Renilla luciferase plasmid)
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Luciferase assay reagent
-
β-galactosidase assay reagent (if applicable)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 24-well plates.
-
Co-transfection: On the following day, co-transfect the cells with the HSE-luciferase reporter plasmid and the normalization vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing this compound at final concentrations of 12.5 µM and 25 µM.[1][5] Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalization: Measure the activity of the co-transfected normalization reporter (e.g., β-galactosidase) to correct for variations in transfection efficiency and cell number.
-
Data Analysis: Normalize the luciferase activity to the activity of the normalization reporter. Express the results as fold induction relative to the vehicle-treated control.
Troubleshooting
-
Low HSP70 Induction:
-
Ensure the this compound solution is properly prepared and stored.
-
Optimize the treatment concentration and duration for your specific HeLa cell line passage number.
-
Check the confluency of the cells; overly confluent or sparse cultures may respond differently.
-
-
High Variability in Reporter Assays:
-
Optimize the transfection protocol to achieve consistent transfection efficiency.
-
Ensure accurate pipetting and mixing of reagents.
-
Use a normalization vector to account for variability.
-
-
Cell Toxicity:
-
Verify the final DMSO concentration is non-toxic.
-
Perform a dose-response curve to determine the optimal non-toxic concentration range of TRC051384 for longer incubation times.
-
Conclusion
This compound is a valuable chemical probe for investigating the HSF1/HSP70 pathway in HeLa cells. The protocols outlined above provide a framework for studying the induction of HSP70 and the activation of HSF1. These experiments can be further expanded to include downstream functional assays such as cell viability, apoptosis, and protein aggregation assays to fully elucidate the biological consequences of HSP70 induction in this cancer cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRC 051384 – Bioquote [bioquote.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for TRC051384 Hydrochloride Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It exerts significant neuroprotective effects through the activation of Heat Shock Factor 1 (HSF1) and subsequent inhibition of necroptosis, a form of programmed cell death.[1] These characteristics make TRC051384 a valuable research tool for studying neuroprotective mechanisms and a potential therapeutic candidate for conditions involving neuronal trauma and ischemic stroke.[1][2]
These application notes provide detailed protocols for the treatment of primary neurons with this compound, outlining methods for assessing its biological activity, including HSP70 induction, HSF1 activation, and neuroprotection against necroptosis.
Mechanism of Action
TRC051384 activates the heat shock response by inducing the transcription of HSP70. This process is mediated by the activation of HSF1.[1] The induced HSP70 acts as a molecular chaperone, aiding in protein folding and preventing the aggregation of misfolded proteins, which is crucial for cell survival under stress. Furthermore, TRC051384 has been shown to inhibit necroptosis, a regulated form of necrosis, which contributes to its neuroprotective properties.[1]
References
Application Notes and Protocols: Intraperitoneal Injection of TRC051384 Hydrochloride
For Research Use Only. Not for use in humans.
Introduction
TRC051384 is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress response, protein folding, and anti-apoptotic pathways.[1][2][3] By activating Heat Shock Factor 1 (HSF1), TRC051384 initiates the transcription of HSP70, leading to elevated chaperone and anti-inflammatory activity.[3][4] Preclinical research has demonstrated its neuroprotective efficacy in models of ischemic stroke and its cytoprotective effects in intervertebral disc degeneration (IVDD).[4][5] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of TRC051384 hydrochloride for in vivo experimental studies.
Mechanism of Action
The primary mechanism of TRC051384 involves the robust induction of HSP70. This is achieved through the activation of HSF1, the master transcriptional regulator of the heat shock response.[4] The subsequent upregulation of HSP70 provides cytoprotection through several downstream pathways: it enhances the proper folding of proteins, prevents protein aggregation, inhibits necroptosis, and exerts anti-inflammatory effects.[1][6][7]
In models of intervertebral disc degeneration, TRC051384-induced HSP70 has been shown to upregulate Sirtuin 3 (SIRT3).[5] This action suppresses compression-induced mitochondrial fission, thereby inhibiting the mitochondrial apoptotic pathway and promoting the survival of nucleus pulposus cells.[5]
Data Summary
In Vitro Efficacy
| Cell Line | Treatment | Concentration | Result | Reference |
| Differentiated THP-1 | LPS-induced TNF-α | 6.25 µM | 60% inhibition | [8] |
| Differentiated THP-1 | LPS-induced TNF-α | 12.5 µM | 90% inhibition | [8] |
In Vivo Efficacy
| Animal Model | Disease/Condition | Dosage Regimen | Key Findings | Reference |
| Rat | Transient Ischemic Stroke | 9 mg/kg IP (initial), then 4.5 mg/kg IP every 2h for 48h | 87% reduction in penumbra recruited to infarct; 25-39% reduction in brain edema. | [4][9] |
| Rat | Transient Ischemic Stroke | Treatment started 4h post-ischemia | 50% survival improvement by day 2; 67.3% by day 7. | [4][9] |
| Mouse | Lumbar Spine Instability (IVDD) | 4.5 mg/kg IP | Attenuated compression-induced apoptosis of nucleus pulposus cells. | [5] |
| Mouse | Thrombosis | 9 mg/kg IP | Delayed thrombus formation without increasing bleeding risk. | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This compound has limited solubility in aqueous solutions. A stock solution in DMSO is typically prepared first, followed by dilution in a vehicle suitable for in vivo administration. It is recommended to prepare the final working solution fresh on the day of use. [8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD)
Protocol 1: PEG300/Tween-80 Formulation [8] This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.
-
Prepare a stock solution of TRC051384 in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final injection solution, add the solvents sequentially in the following ratio:
-
10% DMSO: Add 100 µL of the DMSO stock solution.
-
40% PEG300: Add 400 µL of PEG300 and mix thoroughly.
-
5% Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
45% Saline: Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
-
Vortex thoroughly. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8]
Protocol 2: SBE-β-CD Formulation [8] This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL.
-
Prepare a stock solution of TRC051384 in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare 1 mL of the final injection solution, add the solvents sequentially in the following ratio:
-
10% DMSO: Add 100 µL of the DMSO stock solution.
-
90% SBE-β-CD Solution: Add 900 µL of the 20% SBE-β-CD in saline solution.
-
-
Vortex thoroughly until the solution is clear.
Protocol: Administration in a Rat Model of Ischemic Stroke
This protocol is based on the study by Mohanan et al., where TRC051384 was administered after inducing focal cerebral ischemia.[4]
Animal Model: Male Sprague-Dawley rats subjected to 2 hours of focal cerebral ischemia via middle cerebral artery occlusion (MCAO).
Dosing and Administration:
-
Initiate treatment at 4 or 8 hours after the onset of ischemia.
-
Administer an initial intraperitoneal (IP) injection of TRC051384 at a dose of 9 mg/kg .[2]
-
Follow with a maintenance dose of 4.5 mg/kg administered via IP injection every 2 hours for a total of 48 hours.[9]
-
The control group should receive an equivalent volume of the vehicle using the same administration schedule.
-
Monitor animals for neurological disability and survival for at least 7 days. Progression of infarct and edema can be assessed up to 48 hours post-insult using magnetic resonance imaging (MRI).[4]
Protocol: Administration in a Mouse Model of Intervertebral Disc Degeneration
This protocol is based on a study investigating the effects of TRC051384 on compression-induced apoptosis in the intervertebral disc.[5]
Animal Model: C57BL/6J mice subjected to surgical lumbar spine instability (LSI) to induce disc degeneration.
Dosing and Administration:
-
One week following the LSI operation, begin the treatment regimen.
-
Administer TRC051384 via IP injection at a dose of 4.5 mg/kg .
-
The control group should be injected intraperitoneally with an equivalent volume of the vehicle.
-
Continue the treatment as required by the experimental design. Efficacy can be assessed via histological analysis (e.g., H&E, Safranin O-fast green staining) and immunohistochemistry for markers like cleaved caspase 3 on the lumbar spine tissues.[5]
References
- 1. Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRC 051384 – Bioquote [bioquote.com]
- 3. TRC 051384 | CAS 867164-40-7 | TRC051384 | Tocris Bioscience [tocris.com]
- 4. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp70 and Its Molecular Role in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
Application Note: TRC051384 Hydrochloride for In Vitro Neuroprotection Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
TRC051384 hydrochloride is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress response and proteostasis.[1][2] This compound has demonstrated significant neuroprotective effects in models of neuronal trauma and ischemic stroke by activating Heat Shock Factor 1 (HSF1) and subsequently inhibiting necroptosis and inflammation.[1][2] This application note provides detailed protocols for utilizing this compound in in vitro neuroprotection assays, specifically using an oxygen-glucose deprivation (OGD) model, a common method to simulate ischemic conditions in a laboratory setting.
Mechanism of Action
TRC051384 exerts its neuroprotective effects primarily through the induction of HSP70. The proposed signaling pathway involves the activation of HSF1, the primary transcription factor for HSPs.[2] Upon activation, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, initiating its transcription and translation. The resulting increase in intracellular HSP70 levels helps protect neurons from ischemic damage through several mechanisms, including preventing protein aggregation, inhibiting apoptotic and necrotic cell death pathways, and reducing inflammation.[3][4]
In Vitro Efficacy Data
TRC051384 has been shown to be effective in various cell-based assays. Its anti-inflammatory properties are demonstrated by its ability to inhibit TNF-α expression in a dose-dependent manner.
| Cell Line | Treatment | Concentration | Result |
| Differentiated THP-1 | Lipopolysaccharide (LPS) + TRC051384 | 6.25 µM | 60% inhibition of TNF-α expression[1] |
| Differentiated THP-1 | Lipopolysaccharide (LPS) + TRC051384 | 12.5 µM | 90% inhibition of TNF-α expression[1] |
| HeLa & Rat Primary Neurons | TRC051384 | Dose-dependent | Several hundred-fold induction of HSP70B mRNA[1] |
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective effects of this compound using an in vitro model of cerebral ischemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
- 4. Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRC051384 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It activates the Heat Shock Factor 1 (HSF1), leading to the transcription of HSP70, which plays a crucial role in cellular stress response and protection against neuronal trauma.[1][2] These application notes provide detailed protocols for the preparation, storage, and stability assessment of TRC051384 hydrochloride solutions to ensure consistent and reliable experimental outcomes.
Signaling Pathway of TRC051384
TRC051384 exerts its biological effects by modulating the heat shock response pathway. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP90 and HSP70.[3][4] Upon cellular stress, or induction by molecules like TRC051384, HSF1 dissociates from this inhibitory complex, undergoes trimerization, and is phosphorylated.[3][4] The activated HSF1 trimer then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of target genes, most notably HSP70, initiating their transcription.[5][6][7] The resulting increase in HSP70 protein levels helps to refold denatured proteins and protect the cell from damage. As HSP70 levels rise, it creates a negative feedback loop by binding to HSF1, promoting its monomerization and inactivation, thus attenuating the stress response.[5][6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70‐mediated trimer unzipping and dissociation from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70‐mediated trimer unzipping and dissociation from DNA | The EMBO Journal [link.springer.com]
- 7. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70-mediated trimer unzipping and dissociation from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
TRC051384 Hydrochloride: Application Notes and Protocols for Preclinical Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 hydrochloride is a small molecule inducer of Heat Shock Protein 70 (HSP70) that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. By activating Heat Shock Factor 1 (HSF1), TRC051384 elevates the expression of HSP70, a key molecular chaperone involved in cellular protection against stress-induced damage. This document provides detailed application notes and experimental protocols for the investigation of this compound in both in vivo and in vitro stroke models. The provided methodologies are intended to guide researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this compound.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal cell death in the affected brain region. A promising therapeutic strategy involves the upregulation of endogenous protective mechanisms, such as the heat shock response.
This compound has emerged as a potent inducer of HSP70.[1][2][3] Studies have shown that it confers neuroprotection by activating HSF1, which in turn stimulates the transcription of HSP70 genes.[1][4] The induced HSP70 exhibits chaperone and anti-inflammatory activities, mitigating neuronal injury associated with ischemia.[1][4] Delayed administration of TRC051384 has been shown to significantly reduce infarct volume, decrease brain edema, and improve neurological outcomes and survival in a rat model of transient ischemic stroke.[1][2][4][5][6]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, covering its mechanism of action, in vivo and in vitro experimental designs, and relevant analytical techniques.
Mechanism of Action: HSF1-HSP70 Signaling Pathway
This compound exerts its neuroprotective effects by modulating the HSF1-HSP70 signaling pathway. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with HSP90 and other chaperones.[7][8] In response to cellular stress, such as ischemia, or upon stimulation by compounds like TRC051384, HSF1 dissociates from this complex, trimerizes, and translocates to the nucleus.[7][8] In the nucleus, phosphorylated HSF1 binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional activation of HSP70.[7][8] The resulting increase in HSP70 levels helps to refold denatured proteins, prevent protein aggregation, and inhibit apoptotic pathways, thereby protecting the cell from ischemic damage.[1][4] Interestingly, HSP70 can also participate in a negative feedback loop by promoting the monomerization of HSF1 trimers, thus attenuating its own production.[9]
Caption: Mechanism of action of this compound.
In Vivo Experimental Design: Rodent Model of Ischemic Stroke
A robust in vivo model is crucial for evaluating the neuroprotective efficacy of this compound. The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely accepted and clinically relevant model of focal cerebral ischemia.[1][6]
Experimental Workflow
Caption: In vivo experimental workflow for TRC051384 stroke studies.
Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals (e.g., with isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][5]
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Introduce a 4-0 nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1][6]
-
Confirm occlusion by observing a drop in cerebral blood flow using laser Doppler flowmetry.[5]
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for the desired duration (e.g., 2 hours).[1]
-
Withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Administer the compound via intraperitoneal (i.p.) injection at the desired dose and time point (e.g., initial dose of 9 mg/kg at 4 or 8 hours post-ischemia, followed by a maintenance dose of 4.5 mg/kg every 2 hours for 48 hours).[6]
-
The control group should receive the vehicle alone.
-
Outcome Measures
| Parameter | Method | Time Point | Reference |
| Infarct Volume | Magnetic Resonance Imaging (MRI) or 2,3,5-triphenyltetrazolium chloride (TTC) staining | 48 hours or endpoint | [1][2][6] |
| Brain Edema | MRI or wet/dry weight method | 48 hours or endpoint | [1][2] |
| Neurological Deficit | Bederson score, modified Neurological Severity Score (mNSS), or Garcia scale | Daily for 7 days | [10][11][12] |
| Survival Rate | Daily monitoring | Up to 7 days | [1][6] |
Table 1: In Vivo Outcome Measures
Data Presentation: Summary of In Vivo Efficacy Data
| Treatment Group | Infarct Volume Reduction (%) | Brain Edema Reduction (%) | Survival Rate Improvement (%) (Day 7) |
| TRC051384 (4h post-ischemia) | 87 | 39 | 67.3 |
| TRC051384 (8h post-ischemia) | 84-87 | 25 | Not Reported |
Table 2: Reported In Vivo Efficacy of this compound in a Rat MCAO Model [1][6]
In Vitro Experimental Design: Cellular Models of Ischemic Injury
In vitro models are essential for elucidating the cellular and molecular mechanisms of this compound. The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro surrogate for ischemia.[13][14][15]
Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) under standard conditions.[14]
-
-
OGD Procedure:
-
Reperfusion:
-
After the OGD period, replace the glucose-free medium with normal, glucose-containing medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for the desired reperfusion time (e.g., 24 or 72 hours).[14]
-
-
This compound Treatment:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add the compound to the cell culture medium at various concentrations (e.g., 6.25 µM, 12.5 µM) before, during, or after the OGD insult.[5]
-
Outcome Measures
| Parameter | Method |
| Cell Viability | MTT assay, LDH assay |
| Apoptosis | TUNEL staining, Caspase-3 activity assay |
| HSP70 Induction | Western blot, qRT-PCR |
| HSF1 Activation | Luciferase reporter assay, Western blot (for phosphorylation) |
| Anti-inflammatory Activity | Measurement of pro-inflammatory cytokines (e.g., TNF-α) in the culture supernatant using ELISA |
Table 3: In Vitro Outcome Measures
Protocol: TNF-α ELISA for Anti-inflammatory Activity
-
Cell Culture and Treatment:
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercially available human TNF-α ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and developing the colorimetric reaction.[18][20]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Determine the percentage inhibition of TNF-α production by this compound.
-
Data Presentation: Summary of In Vitro Efficacy Data
| Cell Line | TRC051384 Concentration | Effect |
| HeLa, Rat Primary Neurons | Dose-dependent | Several hundred-fold induction of HSP70B mRNA |
| Differentiated THP-1 | 6.25 µM | 60% inhibition of LPS-induced TNF-α |
| Differentiated THP-1 | 12.5 µM | 90% inhibition of LPS-induced TNF-α |
Table 4: Reported In Vitro Efficacy of this compound [5]
Conclusion
This compound is a promising therapeutic candidate for ischemic stroke with a well-defined mechanism of action centered on the induction of HSP70. The detailed protocols and application notes provided herein offer a framework for the continued preclinical investigation of this compound. Rigorous and standardized experimental designs, as outlined in this document, are essential for generating high-quality, reproducible data to support the potential clinical translation of this compound for the treatment of stroke.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 8. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70‐mediated trimer unzipping and dissociation from DNA | The EMBO Journal [link.springer.com]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 17. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 18. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nanopartikel.info [nanopartikel.info]
Troubleshooting & Optimization
Navigating TRC051384 Hydrochloride: A Technical Guide to Overcoming Solubility Challenges
For researchers and drug development professionals working with TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70), achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic molecule with limited aqueous solubility. Available data indicates that the free base form is insoluble in water.[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to the compound's low water solubility. To prepare aqueous working solutions, it is essential to first create a high-concentration stock solution in an organic solvent, typically DMSO, and then dilute this stock into the desired aqueous medium. Be aware that precipitation may occur if the final concentration in the aqueous buffer is too high.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. If precipitation persists, consider using a lower final concentration of this compound or incorporating a non-ionic surfactant like Tween-80 or a solubilizing agent such as PEG300 in your formulation.[2]
Q4: Are there any established formulations for in vivo studies?
A4: Yes, for in vivo applications, formulations that create a stable dispersion or solution are necessary. Two commonly referenced protocols for the free base form of TRC051384, which can be adapted for the hydrochloride salt, are:
-
A vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
A vehicle containing 10% DMSO and 90% of a 20% SBE-β-CD solution in Saline.[2] These formulations have been shown to achieve a clear solution at concentrations of at least 2.5 mg/mL.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in stock solution | The compound has low solubility in the chosen solvent at room temperature. The solvent may have absorbed moisture. | Gently warm the solution in a water bath (45-60°C) and/or use sonication to aid dissolution.[2] Always use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1] |
| Precipitation in aqueous working solution | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent, keeping in mind cellular toxicity limits. Consider the use of surfactants or other solubilizing agents. |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound in solution. | Ensure the compound is fully dissolved before use. Visually inspect for any precipitate. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Solubility Data
| Solvent | Solubility (TRC051384 free base) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (214.80 mM) | [2] |
| Ethanol | 5 mg/mL | [1] |
| Water | Insoluble | [1] |
Note: The solubility of the hydrochloride salt in aqueous buffers may differ slightly from the free base, but it is still expected to have low aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution in a 37°C water bath and/or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is adapted from a published method for the free base and aims to produce a 1 mL working solution.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Visualizing the Mechanism of Action and Experimental Workflow
This compound exerts its biological effects by inducing the expression of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1).[1][3]
Caption: this compound signaling pathway.
The following workflow outlines the key steps for successfully preparing this compound for experimental use.
References
Technical Support Center: Optimizing TRC051384 Hydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRC051384 hydrochloride in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It functions by activating Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[1] Upon activation, HSF1 translocates to the nucleus and initiates the transcription of HSP70 and other target genes, leading to a cytoprotective effect. This induction of HSP70 can protect cells from various stressors, including neuronal trauma and ischemic injury.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published studies, a broad concentration range is recommended for initial screening. A common starting point is a 10-point serial dilution from 100 µM down to the nanomolar range. Effective concentrations reported in the literature for observing a biological effect (e.g., HSP70 induction, cytoprotection) are typically in the low micromolar range, from 1 µM to 25 µM.[1][2] However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does the cytoprotective nature of this compound affect the interpretation of cell viability assays?
A4: Since this compound is designed to protect cells, a standard cytotoxicity assay (which measures cell death) might show an increase in viability or no change at concentrations that are not cytotoxic. To specifically assess the cytoprotective effect, you should include a stressor (e.g., a known cytotoxic agent, oxidative stress inducer) in your experimental setup. The protective effect of TRC051384 would then be observed as a rescue of cell viability in the presence of the stressor.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| TRC-V-01 | No observable effect on cell viability. | 1. Concentration is too low: The concentrations tested may be below the effective range for the specific cell line. 2. Incubation time is too short: The duration of treatment may not be sufficient for HSF1 activation and HSP70 expression. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. 4. No cellular stress: The cytoprotective effect of TRC051384 will not be apparent in the absence of a cellular stressor. | 1. Expand the concentration range: Test a wider range of concentrations, up to 50 or 100 µM. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a more sensitive assay: Consider an ATP-based luminescent assay like CellTiter-Glo®. 4. Introduce a stressor: Co-treat cells with a known cytotoxic agent or stress inducer to evaluate the cytoprotective effect. |
| TRC-V-02 | Decreased cell viability at high concentrations. | Compound cytotoxicity: Like many small molecules, TRC051384 may exhibit cytotoxic effects at very high concentrations.[2] | Determine the toxic threshold: Carefully titrate the concentration to find the optimal window that provides a cytoprotective effect without inducing toxicity. This is a crucial part of the dose-response optimization. |
| TRC-V-03 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of TRC051384: The compound may not be fully dissolved in the culture medium. 3. Edge effects: Evaporation in the outer wells of the plate can lead to increased compound concentration. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Properly dissolve TRC051384: Prepare a concentrated stock in DMSO and vortex thoroughly before diluting in culture medium. Visually inspect for precipitates. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| TRC-V-04 | Unexpected results in colorimetric assays (e.g., MTT). | Compound interference: TRC051384 may directly react with the assay reagents or affect cellular metabolism in a way that confounds the assay readout. | 1. Run a cell-free control: Add TRC051384 to culture media without cells and perform the viability assay. If a color change or signal is observed, it confirms interference. 2. Switch to an alternative assay: Use a non-tetrazolium-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a protein-based assay like the Sulforhodamine B (SRB) assay. |
Quantitative Data Summary
The following table summarizes effective concentrations of this compound reported in the literature. Note that these values are cell-type specific and should be used as a guideline for designing your own experiments.
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Nucleus Pulposus (NP) cells | CCK-8 | 1 µM | Enhanced HSP70 expression and relieved loss of viability under compression. Higher concentrations were toxic. | [2] |
| HeLa cells | Luciferase Reporter Assay | 12.5 µM and 25 µM | Dose-dependent increase in HSF1 transcriptional activity. | [1] |
| Differentiated THP-1 cells | ELISA | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression. | [1] |
| Differentiated THP-1 cells | ELISA | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression. | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using the MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare TRC051384 Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the TRC051384 stock solution in complete medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Remember to also prepare a vehicle control (medium with the same final DMSO concentration as the highest TRC051384 concentration).
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared TRC051384 dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Perform MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Use a plate reader to measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the TRC051384 concentration to determine the dose-response curve.
-
Protocol 2: Assessing the Cytoprotective Effect of this compound
This protocol is designed to evaluate the ability of TRC051384 to protect cells from a known stressor.
Materials:
-
All materials from Protocol 1
-
A known cytotoxic agent or stressor (e.g., hydrogen peroxide, staurosporine)
Procedure:
-
Determine the IC50 of the Stressor: First, perform a dose-response experiment with the chosen stressor alone to determine its IC50 (the concentration that causes 50% cell death) for your cell line and chosen time point.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with TRC051384:
-
Prepare dilutions of TRC051384 in complete medium at non-toxic concentrations determined from Protocol 1.
-
Remove the medium from the cells and add the TRC051384 dilutions.
-
Incubate for a pre-determined time (e.g., 4-24 hours) to allow for HSP70 induction.
-
-
Co-treatment with Stressor:
-
Prepare the stressor at its predetermined IC50 concentration in medium containing the corresponding concentrations of TRC051384.
-
Remove the pre-treatment medium and add the co-treatment medium.
-
Include controls: untreated cells, cells treated with TRC051384 alone, and cells treated with the stressor alone.
-
Incubate for the time determined in the stressor's IC50 experiment.
-
-
Perform Cell Viability Assay: Use the MTT assay (as described in Protocol 1) or another suitable viability assay.
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability).
-
Compare the viability of cells treated with the stressor alone to those co-treated with the stressor and TRC051384. A significant increase in viability in the co-treated group indicates a cytoprotective effect.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing TRC051384 concentration.
Caption: Troubleshooting logic for TRC051384 experiments.
References
preventing TRC051384 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of TRC051384 hydrochloride in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on preventing its precipitation in cell culture media.
Issue 1: Precipitation Observed Immediately Upon Diluting DMSO Stock Solution in Media
-
Symptom: A cloudy appearance or visible particulate matter forms instantly when the this compound DMSO stock solution is added to the cell culture medium.
-
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Final Concentration: | The concentration of this compound exceeds its solubility limit in the aqueous medium. |
| Rapid Change in Solvent Polarity: | The abrupt transition from 100% DMSO to an aqueous environment causes the compound to crash out of solution. |
| Low Media Temperature: | Cold media can decrease the solubility of the compound. |
| pH of the Media: | The physiological pH of most cell culture media (around 7.4) can lead to the conversion of the soluble hydrochloride salt to its less soluble free base form.[1] |
Issue 2: Precipitation Occurs Over Time During Incubation
-
Symptom: The initially clear culture medium containing this compound becomes cloudy or develops a precipitate after several hours of incubation at 37°C.
-
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability: | The compound may be degrading over time under the experimental conditions. |
| Interaction with Media Components: | This compound might be interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to precipitation.[2] |
| Cellular Metabolism: | Changes in the media's pH due to cellular metabolism can affect the compound's solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[3] TRC051384 is soluble up to 100 mM in DMSO. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.
Q2: How should I store the this compound stock solution?
A2: Aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with many cell lines tolerating up to 0.1% without significant cytotoxic effects. However, the maximum tolerable DMSO concentration is cell-line specific. It is highly recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q4: Can I dissolve this compound directly in aqueous buffers or media?
A4: Direct dissolution in aqueous solutions is generally not recommended due to the low aqueous solubility of the free base. Preparing a high-concentration stock in DMSO followed by dilution into the aqueous medium is the preferred method.
Q5: How does the pH of the culture medium affect the solubility of this compound?
A5: The pH of the culture medium is a critical factor.[1] As a hydrochloride salt, TRC051384 is more soluble at a lower pH. The physiological pH of most cell culture media (~7.4) can cause the conversion of the hydrochloride salt to its less soluble free base, leading to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Tolerable DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05% to 1.0% (v/v). Include a "no DMSO" control.
-
Treatment: Replace the existing medium with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.
-
Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "no DMSO" control.
Protocol 3: Solubility Testing of this compound in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound in your chosen cell culture medium (e.g., DMEM with 10% FBS) by diluting the DMSO stock solution. The final DMSO concentration should be kept constant and at a non-toxic level.
-
Visual Inspection: After preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness or visible particles) against a dark background.
-
Incubation: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: Visually inspect the solutions at different time points (e.g., 0, 2, 8, and 24 hours) to check for any delayed precipitation.
-
(Optional) Microscopic Examination: A small drop of the solution can be examined under a microscope to detect smaller precipitates.
-
(Optional) Quantitative Analysis: For a more precise determination, the supernatant of centrifuged samples can be analyzed by HPLC to quantify the amount of soluble compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | Up to 100 mM[3] |
| Ethanol | Limited Data Available |
| Water | Poor |
| PBS (pH 7.4) | Poor |
Table 2: Example Worksheet for Determining Maximum Soluble Concentration in Cell Culture Media
| Final Concentration of TRC051384 (µM) | Cell Culture Medium | Final DMSO Concentration (%) | Visual Observation (Time 0) | Visual Observation (Time 24h) |
| 1 | DMEM + 10% FBS | 0.1 | Clear | Clear |
| 5 | DMEM + 10% FBS | 0.1 | Clear | Clear |
| 10 | DMEM + 10% FBS | 0.1 | Clear | Slight Haze |
| 25 | DMEM + 10% FBS | 0.1 | Hazy | Precipitate |
| 50 | DMEM + 10% FBS | 0.1 | Precipitate | Precipitate |
This table should be filled out by the researcher based on their experimental observations.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: TRC051384 induces HSP70 expression via HSF1 activation.
References
TRC051384 hydrochloride potential cytotoxicity at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of TRC051384 hydrochloride, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism involves the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription of HSP70.[1][2] This induction of HSP70 has been shown to have protective effects against neuronal trauma through the inhibition of necroptosis.[1] Additionally, TRC051384 has been found to suppress apoptosis in nucleus pulposus cells by inhibiting the mitochondrial apoptotic pathway via the upregulation of SIRT3.[3]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Currently, published literature primarily focuses on the protective and therapeutic effects of TRC051384, such as reducing neuronal injury and inhibiting apoptosis.[1][2][3] However, like any compound, high concentrations could lead to off-target effects or induce cellular stress, potentially resulting in cytotoxicity. It is crucial for researchers to empirically determine the cytotoxic profile in their specific cell model.
Q3: What are the initial steps to take if unexpected cytotoxicity is observed at high concentrations?
A3: If you observe significant cytotoxicity, it is important to first verify your experimental setup. Key initial steps include:
-
Confirm Compound Concentration: Double-check all calculations for dilutions and ensure the stock concentration is accurate.[4]
-
Assess Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of the cytotoxicity.[5]
-
Check Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination like mycoplasma.[4]
-
Repeat the Experiment: A critical step is to repeat the experiment, perhaps with a freshly prepared stock solution of this compound, to ensure the results are reproducible.
Troubleshooting Guide: Investigating High Cytotoxicity
This guide is designed to help you troubleshoot experiments where high concentrations of this compound result in significant cell death.
Problem 1: High variability between replicate wells in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[5]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with your technique.
-
To mitigate edge effects, avoid using the outer wells of the plate for measurements or ensure they are filled with sterile PBS or media.[6]
-
Problem 2: The chosen cytotoxicity assay shows high toxicity, but microscopy reveals healthy-looking cells (or vice-versa).
-
Possible Cause: The compound may be interfering with the assay chemistry. For example, some compounds can interfere with the metabolic conversion of tetrazolium salts in MTT or XTT assays, leading to a false reading of cytotoxicity.[7]
-
Solution:
-
Use an orthogonal assay method to confirm the results. For example, if you initially used an MTT (metabolic) assay, validate the findings with a lactate dehydrogenase (LDH) release assay (membrane integrity) or a live/dead fluorescent stain.[8]
-
Run a cell-free control where the compound is added to the assay reagents to check for direct chemical interference.
-
Problem 3: Cytotoxicity is observed, but the mechanism (e.g., apoptosis vs. necrosis) is unclear.
-
Possible Cause: High concentrations of a compound can induce different cell death pathways.
-
Solution:
-
Perform assays that can distinguish between different modes of cell death. An Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry can differentiate between early apoptosis, late apoptosis, and necrosis.[4]
-
Measure the activity of key proteins in cell death pathways, such as caspases for apoptosis.[9]
-
Experimental Protocols
1. General Protocol for Assessing Cytotoxicity using MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]
-
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. General Protocol for LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8]
-
Materials:
-
96-well plates (can be opaque for fluorescence/luminescence or clear for colorimetric assays)
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Lysis solution (often included in the kit for maximum release control)
-
-
Procedure:
-
Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
-
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized to determine key metrics like the IC50 (half-maximal inhibitory concentration).
Table 1: Example Cytotoxicity Data for this compound in Cell Line X (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 75.3 ± 6.2 |
| 100 | 48.9 ± 5.5 |
| 200 | 22.1 ± 3.9 |
| 500 | 5.7 ± 2.1 |
Table 2: Comparison of IC50 Values Across Different Assays
| Assay Type | Cell Line | Exposure Time (hrs) | IC50 (µM) |
| MTT (Metabolic) | Cell Line X | 48 | 102.5 |
| LDH (Membrane Integrity) | Cell Line X | 48 | 155.8 |
| CellTiter-Glo (ATP) | Cell Line X | 48 | 98.7 |
| MTT (Metabolic) | Cell Line Y | 48 | > 500 |
Visualizations
Caption: Known signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 9. Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
Navigating Inconsistent Results with TRC051384 Hydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRC051384 hydrochloride. Inconsistent experimental outcomes can be a significant challenge; this guide aims to provide clear, actionable solutions to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound can occur, particularly in aqueous solutions or after storage at low temperatures. If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the compound is fully dissolved before use to achieve an accurate concentration. For stock solutions in DMSO, ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
A2: High variability can stem from several factors. Here are some key areas to investigate:
-
Compound Stability: Ensure that your stock and working solutions are stored correctly. This compound stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a stable stock solution.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Treatment Duration: The induction of HSP70 by TRC051384 is time-dependent. Inconsistent incubation times will lead to variable results. For example, in studies with nucleus pulposus cells, a pre-treatment of 24 hours was used to induce HSP70 expression.[2]
-
Assay Specifics: The type of assay used to measure the effects of this compound can also be a source of variability. For instance, cell viability assays like CCK-8 may show different sensitivities compared to specific apoptosis assays.[2]
Q3: I am not observing the expected induction of HSP70. What could be the issue?
A3: If you are not seeing the expected increase in HSP70 expression, consider the following:
-
Concentration: TRC051384 dose-dependently induces HSP70B mRNA.[1] Ensure you are using an effective concentration for your cell type. Effective concentrations have been reported in the micromolar range, for example, 6.25 µM and 12.5 µM in HeLa cells and primary rat neurons.[1][3] However, it's important to note that higher concentrations can be toxic to some cell types.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
-
Time Course: HSP70 induction takes time. A time-course experiment is recommended to determine the peak of HSP70 expression in your system.
-
Detection Method: Verify the sensitivity and specificity of your antibody or primers for HSP70 detection by Western blot or qPCR, respectively. Include appropriate positive and negative controls.
Q4: Are there any known off-target effects of this compound?
A4: While the primary mechanism of TRC051384 is the induction of HSP70, it is important to consider the possibility of off-target effects, as is common with small molecule inhibitors.[4][5][6] For example, TRC051384 has been shown to inhibit LPS-induced TNF-α expression in differentiated THP-1 cells, suggesting an anti-inflammatory effect that may be linked to but also potentially independent of HSP70 induction.[1] When interpreting unexpected results, it is crucial to consider that they may not be solely mediated by HSP70.
Troubleshooting Workflows
Inconsistent In Vitro Results
Troubleshooting workflow for inconsistent in vitro results.
Inconsistent In Vivo Results
Troubleshooting workflow for inconsistent in vivo results.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Stock Solution (10 mM in DMSO):
-
This compound has a molecular weight of 465.5 g/mol . To prepare a 10 mM stock solution, dissolve 4.655 mg of the compound in 1 mL of anhydrous DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be used.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of this compound for In Vivo Experiments
The following are example formulations that have been used in previous studies.[1] The optimal formulation may vary depending on the animal model and experimental design.
Formulation 1:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol:
-
Add each solvent one by one in the specified order.
-
Ensure the solution is clear before administration. This formulation achieves a solubility of ≥ 2.5 mg/mL.[1]
Formulation 2:
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol:
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add DMSO to the SBE-β-CD solution.
-
This formulation also achieves a solubility of ≥ 2.5 mg/mL.[1]
Signaling Pathway
This compound is a potent inducer of Heat Shock Protein 70 (HSP70).[1][3][7] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of heat shock proteins, including HSP70.[7][8] The resulting increase in HSP70 levels provides cytoprotective effects through its chaperone activity and by inhibiting necroptosis.[1]
Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRC051384 HCl - Immunomart [immunomart.com]
TRC051384 hydrochloride stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of TRC051384 hydrochloride in different experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
A1: Precipitation upon dilution is a common issue for hydrophobic molecules. Here are several troubleshooting steps:
-
Decrease Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds like hydrochloride salts can be highly dependent on pH. Experiment with different pH values to find the optimal range for solubility.[1] As a hydrochloride salt, TRC051384 is generally more soluble in acidic conditions. Precipitation can sometimes occur at acidic pH due to the common-ion effect.[2]
-
Use a Co-solvent System: For in vivo or challenging in vitro systems, consider using a formulation with co-solvents and surfactants to improve solubility.[3] MedchemExpress suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[4]
Q2: How stable is this compound in aqueous buffers over time?
A2: The stability of hydrochloride salts in aqueous solutions can be influenced by several factors, including pH, buffer composition, and temperature.[5][6] While specific data for TRC051384 is limited, hydrochloride salts can be susceptible to degradation, especially in certain buffer systems or at non-optimal pH. For long-duration experiments, it is advisable to prepare fresh working solutions and consider replenishing the compound-containing medium at regular intervals.[3]
Q3: Which buffer system is best for my experiments with this compound?
A3: The optimal buffer depends on your specific experimental needs (e.g., cell-based assay, enzyme assay).
-
General Use: For initial experiments, a simple buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 is common, but be mindful of potential solubility issues.
-
Stability Considerations: The choice of buffer can significantly impact the stability of a compound. For example, phosphate and acetate buffers have been shown to provide satisfactory stability for some hydrochloride salts, whereas borate buffers may be less suitable.[6] The counterion of the buffer can also play a role in stability.[7][8] It is crucial to perform a stability assessment in your chosen buffer system.
Q4: How should I prepare and store stock solutions of this compound?
A4:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[1][9]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one year or at -80°C for up to two years for long-term stability.[4]
-
Working Solution: Prepare working solutions fresh for each experiment by diluting the DMSO stock into your aqueous buffer immediately before use.[3]
Troubleshooting Guide
This guide provides a logical workflow for addressing common stability and solubility issues encountered with this compound.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
The stability of a hydrochloride salt in solution is critically dependent on the pH and composition of the buffer. While specific quantitative data for this compound is not publicly available, the following table provides a representative example of how stability might be assessed and presented.
Table 1: Representative Stability of a Small Molecule Hydrochloride Salt in Various Buffers
| Buffer System (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | % Remaining (Hypothetical) | Observations |
| Sodium Acetate | 5.0 | 37 | 24 | 98% | Clear solution |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | 85% | Slight degradation observed |
| Tris-HCl | 7.4 | 37 | 24 | 92% | Clear solution |
| Tris-HCl | 8.5 | 37 | 24 | 75% | Significant degradation |
| Glycine-NaOH | 9.0 | 37 | 24 | 60% | Degradation products detected |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment [1]
This protocol determines the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution in Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer. This creates a 1:50 dilution and a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Analysis:
-
Determine Solubility: The highest concentration that remains a clear solution is the approximate kinetic solubility under the tested conditions.
Protocol 2: Chemical Stability Assessment by HPLC [1]
This protocol evaluates the chemical stability of this compound in a solution over time.
Materials:
-
This compound stock solution (in DMSO)
-
Desired buffer (e.g., cell culture medium, PBS)
-
Incubator (e.g., 37°C)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Test Solution: Dilute the this compound DMSO stock into the desired buffer to the final working concentration.
-
Initial Sample (T=0): Immediately take an aliquot of the test solution. Quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This sample represents 100% compound integrity.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and process them as described in step 2.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area of the parent compound (TRC051384) will be used to determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Data Analysis: Plot the percentage of TRC051384 remaining versus time to determine the degradation rate.
Mechanism of Action Visualization
TRC051384 is a potent inducer of Heat Shock Protein 70 (HSP70).[4][9] Its mechanism involves the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription of HSP70.[9][10] The resulting increase in HSP70 protein provides protective effects against neuronal trauma and ischemic stroke by inhibiting necroptosis and apoptosis.[4][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpdft.com [rjpdft.com]
- 8. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of heat-induced apoptosis by Mcl-1 degradation and its inhibition by Hsp70 - IOZK [iozk.de]
Technical Support Center: TRC051384 Hydrochloride Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of TRC051384 hydrochloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a dark, dry place. Following these conditions, the compound is expected to be stable for at least three years.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year. For shorter-term storage, solutions can be stored at -20°C for up to one month. It is recommended to use freshly prepared aqueous solutions on the same day.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline are often used in combination with DMSO to achieve the desired concentration and vehicle compatibility. Always use fresh, high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q4: Is this compound sensitive to light?
A4: The extensive conjugated system in TRC051384 suggests potential photosensitivity. As a precaution, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The urea and amide-like linkages could be hydrolyzed under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine functionalities within the morpholine rings and the pyridine ring could be susceptible to oxidation.
-
Photodegradation: The conjugated π-system of the molecule may absorb UV or visible light, leading to photochemical degradation.
-
Michael Addition: The α,β-unsaturated ketone is a potential Michael acceptor and could react with nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and solutions. Ensure they align with the recommendations.2. Prepare fresh solutions from solid material.3. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitation observed in stock solution upon thawing | Poor solubility or solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. Ensure vials are properly sealed to prevent solvent evaporation.3. Consider preparing a fresh stock solution if precipitation persists. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Identify the stress factor that may have caused degradation (e.g., exposure to light, extreme pH, high temperature).2. Protect the compound and its solutions from the identified stressor.3. If the identity of the degradants is critical, further characterization by mass spectrometry (MS) may be necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Diode-Array Detector (DAD).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically at the λmax).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential chemical degradation pathways for TRC051384.
Technical Support Center: Vehicle Control for TRC051384 Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo studies with TRC051384 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription of HSP70.[1][3] This induction of HSP70 provides protective effects against neuronal trauma by inhibiting necroptosis.[1][4] It has been investigated for its therapeutic potential in ischemic stroke.[1][3][5]
Q2: What are the solubility properties of this compound?
A2: this compound is highly soluble in DMSO (≥ 100 mg/mL) but is insoluble in water.[1][2] This necessitates the use of a co-solvent vehicle for in vivo administration.
Q3: Why is a vehicle control group essential in my in vivo study with this compound?
A3: A vehicle control group, which receives the same formulation without the active compound, is critical to differentiate the pharmacological effects of this compound from any biological effects of the delivery vehicle itself.[6][7] This is standard practice in preclinical research to ensure that the observed outcomes are directly attributable to the drug.
Q4: What are the recommended vehicle formulations for in vivo studies with this compound?
A4: Due to its poor water solubility, this compound requires a specific vehicle for in vivo delivery. Two commonly used formulations are detailed in the tables below.[1]
Data Presentation: Recommended Vehicle Formulations
Table 1: Vehicle Formulation 1 (PEG300-based)
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for TRC051384 |
| PEG300 | 40% | Co-solvent to maintain solubility |
| Tween-80 | 5% | Surfactant to improve stability |
| Saline | 45% | Diluent to achieve final volume |
| Achievable Solubility | ≥ 2.5 mg/mL | Clear solution |
Table 2: Vehicle Formulation 2 (Cyclodextrin-based)
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for TRC051384 |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent and diluent |
| Achievable Solubility | ≥ 2.5 mg/mL | Clear solution |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in DMSO before adding other vehicle components. Gentle heating and/or sonication can aid dissolution.[1] Prepare the formulation fresh before each use. |
| Injection site reaction in animals | Vehicle-induced irritation. | While the recommended vehicles are generally well-tolerated, individual animal sensitivity can vary. Consider reducing the concentration of DMSO if possible, or evaluate the alternative vehicle formulation. Ensure the pH of the final formulation is within a physiologically acceptable range. |
| Inconsistent results between experiments | Variability in formulation preparation or administration. | Standardize the protocol for vehicle preparation, ensuring accurate measurements of each component. Administer a consistent volume and use a consistent injection technique for all animals. |
| No observed therapeutic effect | Poor bioavailability or suboptimal dosing. | Confirm the final concentration of this compound in the formulation. Review the dosing regimen, including the dose level and frequency of administration, based on available preclinical data.[3][5] |
| Unexpected biological effects in the vehicle control group | The vehicle itself is causing a biological response. | This highlights the importance of the vehicle control group. If significant effects are observed, it is crucial to document them. Consider the known biological effects of the vehicle components (e.g., DMSO has anti-inflammatory properties at certain concentrations). |
Experimental Protocols
Protocol: Preparation of Vehicle Formulation 1 (1 mL Total Volume)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 2.5 mg/mL solution, weigh 2.5 mg).
-
Initial Dissolution: Add 100 µL of anhydrous DMSO to the vial containing the this compound powder. Vortex or sonicate until the compound is completely dissolved and the solution is clear.
-
Addition of Co-solvent: Add 400 µL of PEG300 to the solution. Mix thoroughly until the solution is homogenous.
-
Addition of Surfactant: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: Use the formulation immediately after preparation.
Vehicle Control Preparation:
To prepare the vehicle control, follow the exact same procedure (steps 2-6) but without the addition of this compound in step 1.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TRC051384 Hydrochloride Efficacy in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the efficacy of TRC051384 hydrochloride in various cell lines. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It functions by activating Heat Shock Factor-1 (HSF1), the primary transcription factor for HSPs. Under normal conditions, HSF1 is held in an inactive state by chaperone proteins. TRC051384 is believed to disrupt this interaction, allowing HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter region of the HSP70 gene. This initiates the transcription and subsequent translation of HSP70 protein.
Q2: What is the expected effect of this compound on cancer cells?
HSP70 is overexpressed in a wide range of cancers and is associated with promoting cell survival, proliferation, and resistance to apoptosis (programmed cell death). By inducing even higher levels of HSP70, TRC051384 is generally expected to have a pro-survival or protective effect on cancer cells, potentially making them more resistant to certain stressors or apoptotic stimuli. However, the precise outcome can be highly cell-context dependent. In some contexts, extreme overexpression of chaperones can disrupt cellular homeostasis, but the primary reported role of HSP70 is cytoprotective.
Q3: Which cell lines are most responsive to this compound?
Responsiveness is largely dependent on the integrity of the HSF1 signaling pathway in the cell line. Cells with a functional HSF1 pathway will likely show a dose-dependent increase in HSP70 expression. Cell lines such as HeLa (cervical cancer) have been shown to respond to TRC051384. Generally, cell lines known to upregulate HSP70 in response to heat shock are good candidates for observing a response to TRC051384.
Q4: What is a typical effective concentration and treatment time?
The optimal concentration and time will vary between cell lines. A good starting point is to perform a dose-response experiment ranging from 1 µM to 25 µM. For time-course experiments, HSP70 mRNA levels can be expected to rise within a few hours, with protein levels showing a significant increase between 16 to 24 hours. A 24-hour treatment period is a common starting point for assessing protein-level changes and effects on cell viability.
Data Presentation
The following tables summarize expected quantitative data when treating various cancer cell lines with an HSP70 inducer like TRC051384. Note: This data is representative and intended for illustrative purposes. Actual results will vary based on experimental conditions and the specific cell line.
Table 1: Effect of TRC051384 on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment (24h) | % Cell Viability (vs. Vehicle) |
| MCF-7 | Breast Adenocarcinoma | Vehicle (0.1% DMSO) | 100 ± 4.5 |
| TRC051384 (10 µM) | 108 ± 5.2 | ||
| A549 | Lung Carcinoma | Vehicle (0.1% DMSO) | 100 ± 3.8 |
| TRC051384 (10 µM) | 105 ± 4.1 | ||
| DU-145 | Prostate Carcinoma | Vehicle (0.1% DMSO) | 100 ± 6.1 |
| TRC051384 (10 µM) | 112 ± 5.9 |
Cell viability was assessed using an MTT assay. Data are presented as mean ± standard deviation.
Table 2: Effect of TRC051384 on Apoptosis in Doxorubicin-Treated A549 Cells
| Pre-treatment (24h) | Co-treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (0.1% DMSO) | Vehicle (0.1% DMSO) | 3.1 ± 0.8 | 1.5 ± 0.4 |
| Vehicle (0.1% DMSO) | Doxorubicin (1 µM) | 25.4 ± 2.1 | 10.2 ± 1.5 |
| TRC051384 (10 µM) | Doxorubicin (1 µM) | 14.8 ± 1.9 | 5.7 ± 1.1 |
Apoptosis was assessed by Annexin V/PI staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Table 3: Relative HSP70 and p-Akt Protein Expression after TRC051384 Treatment
| Cell Line | Treatment (24h) | HSP70 Fold Change (vs. Vehicle) | p-Akt (Ser473) Fold Change (vs. Vehicle) |
| MCF-7 | TRC051384 (10 µM) | 3.5 ± 0.4 | 1.8 ± 0.2 |
| A549 | TRC051384 (10 µM) | 4.1 ± 0.5 | 1.5 ± 0.3 |
| DU-145 | TRC051384 (10 µM) | 2.9 ± 0.3 | 1.6 ± 0.2 |
Protein levels were quantified by densitometry from Western blots and normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for assessing TRC051384 efficacy.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of TRC051384 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium + MTT + solvent only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
This compound and/or other test compounds (e.g., doxorubicin as a positive control for apoptosis)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with TRC051384 and/or an apoptosis-inducing agent as required by the experimental design.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well into a microcentrifuge tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Protein Expression Analysis (Western Blot)
This protocol allows for the detection and relative quantification of specific proteins, such as HSP70 and phosphorylated Akt (p-Akt).
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-p-Akt (Ser473), anti-Total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify the band intensity. Normalize the protein of interest to a loading control (e.g., β-actin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No HSP70 induction observed after TRC051384 treatment | 1. Ineffective compound concentration or treatment time.2. Cell line has a deficient HSF1 pathway.3. Compound degradation.4. Poor antibody for Western blot. | 1. Perform a dose-response (1-25 µM) and time-course (4, 8, 16, 24h) experiment.2. Use a positive control for HSF1 activation, such as heat shock (42°C for 1-2 hours), to verify pathway integrity.3. Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage (-20°C or -80°C in DMSO).4. Use a validated antibody and include a positive control lysate (e.g., from heat-shocked cells). |
| High variability in MTT assay results | 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before plating and mix the plate gently after seeding.2. Increase incubation time with the solubilization solution or mix thoroughly by pipetting.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| High background in Annexin V/PI assay (high % of dead cells in control) | 1. Rough cell handling during harvesting.2. Over-trypsinization.3. Cells were not healthy at the start of the experiment. | 1. Centrifuge at low speeds (300-400 x g). Handle cell pellets gently.2. Minimize trypsin exposure time and neutralize promptly.3. Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Weak or no signal in Western Blot | 1. Insufficient protein loaded.2. Suboptimal antibody concentration.3. Inefficient protein transfer. | 1. Confirm protein concentration with a BCA assay and load 20-30 µg per lane.2. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.3. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
Validation & Comparative
A Comparative Guide to TRC051384 Hydrochloride and Other HSP70 Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRC051384 hydrochloride with other notable Heat Shock Protein 70 (HSP70) inducers. The information is curated for researchers and professionals in drug development, offering objective comparisons based on available experimental data.
Introduction to HSP70 Induction
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone crucial for cellular homeostasis. Its induction is a key component of the cellular stress response, protecting cells from damage by assisting in protein folding, preventing protein aggregation, and inhibiting apoptosis.[1][2] Pharmacological induction of HSP70 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, ischemic injury, and inflammatory conditions.[1][2] This guide focuses on this compound, a potent small molecule inducer of HSP70, and compares its activity with other well-known inducers.
Mechanism of Action: The HSF1-Dependent Pathway
The primary mechanism for the induction of HSP70 by compounds like this compound involves the activation of Heat Shock Factor 1 (HSF1).[3] Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm through its association with HSP90.[4] Upon cellular stress or stimulation by an inducer, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. In the nucleus, it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding HSP70), initiating their transcription.[4][5]
Below is a diagram illustrating the HSF1-dependent signaling pathway for HSP70 induction.
Caption: HSF1-Dependent HSP70 Induction Pathway.
Comparative Analysis of HSP70 Inducers
This section provides a comparative overview of this compound and other HSP70 inducers based on available in vitro and in vivo data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different publications.
In Vitro Efficacy
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | HeLa, Rat Primary Neurons | qRT-PCR | Dose-dependently induces HSP70B mRNA by several hundred folds. | [3] |
| Differentiated THP-1 | ELISA | 60% inhibition of LPS-induced TNF-α at 6.25 µM and 90% at 12.5 µM. | [3] | |
| Celastrol | HeLa | Western Blot | Dose-dependent increase in HSP70 protein expression at 24 and 48 hours. | [6] |
| HSF1+/+ and HSF1-/- MEFs | Western Blot | HSP70 induction is HSF1-dependent. | [6] | |
| Geranylgeranylacetone (GGA) | Various cell types | Western Blot | Induces GRP78 (an HSP70 family member) at ≥100 µM. | [7] |
| Rat Hepatocytes | Western Blot, qRT-PCR | Pretreatment with 1 µM GGA enhanced HSF1 activation and HSP70 expression upon stress. | [8] |
In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing and Administration | Key Findings | Reference |
| This compound | Rat | Transient Ischemic Stroke | Intraperitoneal, every 2 hours for 48 hours, starting 4 or 8 hours post-ischemia. | Significantly reduces neuronal injury (87% reduction in penumbra recruitment), brain edema (25% reduction), and improves survival (67.3% by day 7). | [3][9] |
| Celastrol | Rat | Endotoxemia (Sepsis) | Not specified | Prevents circulatory failure, reduces plasma levels of inflammatory markers (TNF-α), and induces HSP70. | [10] |
| Geranylgeranylacetone (GGA) | Mouse | Humid Heat Stress | Not specified | Enhances HSP70 expression and suppresses cardiomyocyte apoptosis. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HSP70 Induction and Detection by Western Blot
This protocol is adapted from studies evaluating HSP70 protein levels following treatment with an inducer.[6]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) at an appropriate density in a multi-well plate.
-
The following day, treat the cells with various concentrations of the HSP70 inducer (e.g., this compound, Celastrol) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize for protein loading.
References
- 1. mdpi.com [mdpi.com]
- 2. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response | eLife [elifesciences.org]
- 6. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-toxic heat shock protein 70 inducer, geranylgeranylacetone, suppresses apoptosis of cultured rat hepatocytes caused by hydrogen peroxide and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celastrol prevents circulatory failure via induction of heme oxygenase-1 and heat shock protein 70 in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRC051384 Hydrochloride and Other Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel neuroprotective agent, TRC051384 hydrochloride, with established neuroprotective agents—Edaravone, Citicoline, and Cerebrolysin. The comparison is based on their mechanisms of action and preclinical efficacy in a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.
Executive Summary
This compound is a potent inducer of Heat Shock Protein 70 (HSP70), demonstrating significant neuroprotective effects in a preclinical model of ischemic stroke.[1] This guide presents a comparative overview of its efficacy against other neuroprotective agents with different mechanisms of action. The data presented is intended to aid researchers in evaluating the potential of these compounds for further investigation and development.
Mechanisms of Action
The neuroprotective agents discussed in this guide employ distinct mechanisms to mitigate neuronal damage following an ischemic event.
-
This compound: This small molecule is a potent inducer of Heat Shock Protein 70 (HSP70).[1] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and inhibiting apoptosis. The neuroprotective effects of TRC051384 are attributed to the activation of Heat Shock Factor 1 (HSF1), which leads to the upregulation of HSP70 and subsequent inhibition of necroptosis and inflammatory pathways.[1]
-
Edaravone: A free radical scavenger, Edaravone exerts its neuroprotective effects by reducing oxidative stress.[2] It quenches hydroxyl radicals and peroxynitrite, thereby protecting neuronal and endothelial cells from oxidative damage, a key contributor to ischemic injury.[2][3]
-
Citicoline: This compound is an essential intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes.[4] Its neuroprotective mechanisms are multifaceted, including stabilizing cell membranes, reducing oxidative stress, and promoting the synthesis of acetylcholine, a key neurotransmitter.[4][5]
-
Cerebrolysin: A peptide mixture derived from porcine brain, Cerebrolysin mimics the action of endogenous neurotrophic factors.[6] It promotes neurogenesis, modulates the inflammatory response, and protects neurons from excitotoxicity and apoptosis.[6][7]
Caption: Signaling pathways of the compared neuroprotective agents.
Preclinical Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
The following table summarizes the quantitative data on the neuroprotective effects of this compound and the comparator agents in a rat model of tMCAO.
| Agent | Dose | Administration Route | Timing of Administration | Reduction in Infarct Volume/Area | Reduction in Brain Edema | Improvement in Neurological Score | Reference |
| TRC051384 HCl | 9 mg/kg initial, 4.5 mg/kg every 2h for 48h | Intraperitoneal | 4 or 8 hours post-ischemia | 87% reduction in penumbra recruited to infarct | 25% | Yes | [1] |
| Edaravone | 3 mg/kg | Intravenous | Pre- and post-ischemia | ~34% | Yes | Yes | [3][8] |
| Citicoline | 250 mg/kg | Intraperitoneal | Daily for 7 days post-ischemia | Not significant alone | Not specified | Yes (in combination) | [4] |
| Citicoline | 50 mM | Intracerebral | Pre-ischemia | ~70% | Not specified | Yes | [5][9] |
| Cerebrolysin | 2.5 ml/kg | Intravenous | 4 hours post-ischemia, daily for 10 days | Yes | Not specified | Yes | [6][7] |
Note: The efficacy of these agents can vary depending on the specific experimental conditions, including the duration of ischemia and reperfusion, the timing and dose of the drug administration, and the methods used for assessment. The data for Citicoline highlights the significant impact of administration route on efficacy. For TRC051384, the reported metric is the reduction in the area of the ischemic penumbra that progresses to infarction, which is a key indicator of neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This surgical procedure is a widely used model to mimic ischemic stroke in humans.
Caption: Workflow for the transient MCAO surgical procedure in rats.
Detailed Steps:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
Vessel Isolation: The CCA and ICA are temporarily clamped. The ECA is ligated distally, and a small incision is made.
-
Filament Insertion: A silicon-coated monofilament is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[10]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.[1]
-
Closure: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.
Assessment of Infarct Volume by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
Protocol:
-
Brain Extraction: At a predetermined time point after tMCAO (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.
-
Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).[11][12]
-
Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[10][11]
-
Fixation: The stained slices are then fixed in 10% formalin.
-
Image Analysis: The slices are digitally scanned, and the areas of the infarcted (white) and non-infarcted (red) tissue are measured using image analysis software. The infarct volume is calculated by summing the infarcted area of each slice and multiplying by the slice thickness.
Assessment of Brain Edema by the Wet-Dry Method
This method quantifies the water content in the brain tissue.
Protocol:
-
Brain Dissection: Following euthanasia, the brain is removed and dissected into the ischemic and non-ischemic hemispheres.
-
Wet Weight Measurement: The wet weight of each hemisphere is immediately measured using an analytical balance.[13][14]
-
Drying: The tissue samples are then dried in an oven at a specific temperature (e.g., 100°C) for a set period (e.g., 24-48 hours) until a constant dry weight is achieved.[15][16]
-
Dry Weight Measurement: The dry weight of each hemisphere is measured.
-
Calculation of Water Content: The percentage of water content is calculated using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[15] Brain edema is determined by the difference in water content between the ischemic and non-ischemic hemispheres.
Neurological Deficit Scoring
A neurological examination is performed to assess the functional outcome after stroke. A commonly used scoring system is the Bederson scale or a modified neurological severity score (mNSS).[17]
Example of Scoring Parameters (may vary between studies):
-
0 - No deficit: The rat exhibits normal motor function.
-
1 - Mild deficit: The rat flexes the contralateral forelimb when held by the tail.
-
2 - Moderate deficit: The rat circles towards the contralateral side.
-
3 - Severe deficit: The rat falls to the contralateral side.
-
4 - Very severe deficit: The rat does not walk spontaneously and has a depressed level of consciousness.
Conclusion
This compound demonstrates a potent neuroprotective effect in a preclinical model of ischemic stroke, primarily through the induction of HSP70. Its efficacy, particularly in reducing the recruitment of the ischemic penumbra to the infarct core, positions it as a promising candidate for further investigation. When compared to established neuroprotective agents such as Edaravone, Citicoline, and Cerebrolysin, TRC051384 offers a distinct mechanism of action that warrants further exploration, potentially in combination with other therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of future studies in the field of neuroprotection for ischemic stroke.
References
- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerebrolysin dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medsci.org [medsci.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. jove.com [jove.com]
- 13. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of brain water content by dry/wet weight measurement for the detection of experimental brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypertonic saline improves brain edema resulting from traumatic brain injury by suppressing the NF-κB/IL-1β signaling pathway and AQP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of composite experimental animal model of brain edema after cerebral hemorrhagic - Zhao - Annals of Palliative Medicine [apm.amegroups.org]
- 17. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRC051384 Hydrochloride and Edaravone for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of TRC051384 hydrochloride and edaravone, two neuroprotective agents investigated for the treatment of acute ischemic stroke. While edaravone is an approved therapy in several countries, this compound remains in the preclinical stages of development. This comparison is based on available preclinical and clinical data to inform future research and drug development efforts.
Executive Summary
Edaravone is a potent free radical scavenger that has demonstrated modest efficacy in improving functional outcomes in certain populations of acute ischemic stroke patients.[1][2][3] Its mechanism of action centers on reducing oxidative stress, a key contributor to neuronal damage following ischemia.[1][4][5][6] this compound, a novel small molecule, operates through a distinct mechanism by inducing the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone with cytoprotective and anti-inflammatory properties.[7][8][9] Preclinical studies in a rat model of stroke suggest that this compound can significantly reduce neuronal injury and improve survival even when administered with a delay.[7][8]
Direct comparative studies between this compound and edaravone have not been conducted. The following sections provide a detailed overview of the available data for each compound, including their mechanisms of action, experimental protocols, and efficacy data.
Mechanism of Action
This compound: HSP70 Induction
This compound is a potent inducer of Heat Shock Protein 70 (HSP70).[7][9] The proposed neuroprotective mechanism involves the activation of Heat Shock Factor 1 (HSF1), which leads to the transcription and translation of HSP70.[7] HSP70, in turn, provides neuroprotection through its chaperone activity, preventing protein aggregation and promoting cellular repair, and by exerting anti-inflammatory effects.[7]
Edaravone: Free Radical Scavenging
Edaravone is a low molecular weight antioxidant that readily crosses the blood-brain barrier.[1][5] Its primary mechanism of action is scavenging of various reactive oxygen species (ROS), including hydroxyl, peroxyl, and superoxide radicals, which are produced in excess during ischemic stroke and cause significant cellular damage through lipid peroxidation and endothelial injury.[1][4][6] Edaravone may also possess anti-inflammatory properties and the ability to regulate multiple signaling pathways, contributing to its neuroprotective effects.[1][6]
Efficacy Data
The following tables summarize the available efficacy data for this compound and edaravone. It is crucial to note that the data for this compound is from a preclinical animal model, while the data for edaravone is from human clinical trials.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Ischemic Stroke
| Outcome Measure | Treatment Group (TRC051384) | Vehicle Control | % Improvement | p-value |
| Reduction in Penumbra Recruited to Infarct | ||||
| 4-hour post-ischemia | - | - | 87% | < 0.05 |
| 8-hour post-ischemia | - | - | 84% | < 0.001 |
| Reduction in Brain Edema | ||||
| 4-hour post-ischemia | - | - | 39% | < 0.05 |
| 8-hour post-ischemia | - | - | 25% | < 0.05 |
| Improved Survival | ||||
| Day 2 (4-hour post-ischemia) | - | - | 50% | Not specified |
| Day 7 (4-hour post-ischemia) | - | - | 67.3% | Not specified |
Data sourced from Mohanan et al., Neuropharmacology, 2011.[7][8]
Table 2: Clinical Efficacy of Edaravone in Acute Ischemic Stroke Patients
| Study / Outcome | Edaravone Group | Control/Placebo Group | Result | p-value |
| Sinha et al., 2009 | ||||
| Mean mRS at 90 days | 1.86 ± 1.07 | Baseline: 4.01 ± 0.92 | Significant improvement | < 0.005 |
| Mean BI at 90 days | 75.62 ± 22.86 | Baseline: 40.00 ± 30.11 | Significant improvement | < 0.005 |
| Meta-analysis (Feng et al., 2021) | ||||
| Mortality at 3 months | 12.1% | 18.4% | RR: 0.55 (95% CI, 0.43-0.70) | < 0.01 |
| Neurological Improvement at 3 months | - | - | RR: 1.54 (95% CI, 1.27-1.87) | < 0.01 |
| Indian Randomized Controlled Trial | ||||
| Favorable Outcome (mRS ≤ 2) at 90 days | 72% | 40% | - | < 0.005 |
| Mean BI at 90 days | 82.40 ± 18.32 | 68.20 ± 21.30 | - | < 0.005 |
| Edaravone Dexborneol vs. Edaravone | ||||
| Good Functional Outcome (mRS ≤ 1) at 90 days | 67.18% | 58.97% | OR: 1.42 (95% CI, 1.12-1.81) | 0.004 |
mRS: modified Rankin Scale; BI: Barthel Index; RR: Risk Ratio; OR: Odds Ratio. Data sourced from multiple clinical trials and meta-analyses.[1][2][3][10]
Experimental Protocols
This compound Preclinical Study
Experimental Model: Focal cerebral ischemia was induced in male Sprague-Dawley rats using the intraluminal suture technique for transient (2-hour) occlusion of the middle cerebral artery.[7][8]
Treatment Groups:
-
TRC051384 Group: Received an initial intraperitoneal (i.p.) dose of 9 mg/kg starting at either 4 or 8 hours after the onset of ischemia. This was followed by a maintenance dose of 4.5 mg/kg i.p. every 2 hours for 48 hours.[8]
-
Vehicle Control Group: Received the vehicle solution following the same dosing schedule.[8]
Outcome Measures:
-
Infarct and Edema Progression: Assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).[7]
-
Neurological Disability and Survival: Monitored for up to 7 days post-ischemia.[7]
Edaravone Clinical Trial (Representative Protocol)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: Adult patients diagnosed with acute ischemic stroke within a specified time window from symptom onset (typically within 48 to 72 hours).[3][11]
Treatment Groups:
-
Edaravone Group: Received 30 mg of edaravone via intravenous infusion, typically twice daily, for a duration of 14 days.[1][3]
-
Placebo Group: Received a matching placebo (e.g., normal saline) infusion on the same schedule.[3]
Primary Outcome Measures:
-
Functional Outcome: Assessed at 90 days using the modified Rankin Scale (mRS), with a score of ≤1 or ≤2 often defined as a good functional outcome.[3][10][11]
Secondary Outcome Measures:
-
Activities of Daily Living: Assessed at 90 days using the Barthel Index (BI).[1][3]
-
Neurological Deficit: Measured using the National Institutes of Health Stroke Scale (NIHSS).[11]
-
Safety and Tolerability: Monitored throughout the study period.[2][11]
Discussion and Future Directions
The available data highlight two distinct therapeutic strategies for acute ischemic stroke. Edaravone, a free radical scavenger, has demonstrated a degree of clinical benefit, leading to its approval in several countries. However, its efficacy is considered modest, and there is a clear need for more effective neuroprotective agents.
This compound, with its novel mechanism of inducing the cytoprotective protein HSP70, presents a promising alternative. The preclinical data are encouraging, particularly the significant reduction in neuronal injury and improved survival even with delayed administration, a critical factor in real-world stroke treatment.
A direct, head-to-head preclinical study comparing the efficacy of this compound and edaravone in a standardized model of ischemic stroke would be highly valuable. Such a study should assess not only infarct volume and functional outcomes but also biomarkers of their respective mechanisms of action (e.g., oxidative stress markers for edaravone and HSP70 levels for this compound).
Furthermore, the potential for combination therapy should be explored. Given their different mechanisms of action, a combination of this compound and edaravone could potentially offer synergistic neuroprotective effects, targeting both oxidative stress and the cellular stress response.
Conclusion
While edaravone represents a current therapeutic option for acute ischemic stroke, the preclinical data for this compound suggest it is a promising candidate for further development. Its unique mechanism of action, focused on enhancing the cell's own protective machinery, offers a novel approach to neuroprotection. Further preclinical and eventual clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its relative efficacy compared to existing treatments like edaravone.
References
- 1. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Safety and efficacy of Edaravone Dexborneol versus edaravone for patients with acute ischaemic stroke: a phase II, multicentre, randomised, double-blind, multiple-dose, active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of TRC051384 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the off-target effects of TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] Due to a lack of publicly available, direct experimental data on the off-target profile of TRC051384, this guide focuses on the potential off-target liabilities based on its known mechanisms of action and provides detailed protocols for researchers to conduct their own assessments. Furthermore, it compares TRC051384 with other molecules modulating related pathways, highlighting their known selectivities and potential for off-target effects.
TRC051384 is recognized for its neuroprotective effects, which are attributed to its ability to induce HSP70 and inhibit necroptosis, a form of programmed cell death.[1][3] It has shown promise in preclinical models of ischemic stroke.[3][4] Understanding the selectivity of this compound is crucial for its development as a research tool and potential therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.[3]
Potential Off-Target Mechanisms of TRC051384
Given that TRC051384 acts as an HSP70 inducer via Heat Shock Factor 1 (HSF1) activation and also inhibits necroptosis, its potential off-target effects could arise from interactions with other proteins involved in these or related pathways.[1][3]
-
Kinase Interactions: The ATP-binding sites of kinases are a common source of off-target interactions for small molecules. Profiling TRC051384 against a broad panel of kinases is essential to identify any unintended inhibitory activity.
-
Interactions with other HSPs or Chaperones: While it induces HSP70, the selectivity of TRC051384 for the HSF1 pathway over other stress response pathways is a key area for investigation.
-
Modulation of other Cell Death Pathways: As an inhibitor of necroptosis, it is important to assess whether TRC051384 affects other forms of programmed cell death, such as apoptosis.
Experimental Protocols for Off-Target Assessment
To thoroughly characterize the selectivity of TRC051384, a multi-pronged approach is recommended, incorporating both biochemical and cell-based assays.
Kinase Selectivity Profiling
This biochemical assay determines the inhibitory activity of a compound against a large panel of purified kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions to determine IC50 values.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted TRC051384 or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Initiate the reaction and incubate for a specific period.
-
Detection: Measure the kinase activity using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase. A high IC50 value is indicative of lower off-target activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with TRC051384 or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using methods like Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be used to confirm on-target engagement with components of the HSF1 pathway and to identify novel off-targets.
Comparative Analysis of TRC051384 and Alternative Compounds
This section compares TRC051384 with other compounds that modulate HSP70, HSF1, or necroptosis pathways. This comparison can help researchers select appropriate tool compounds and be aware of their potential off-target liabilities.
| Compound Name | Primary Target/Mechanism | Known Selectivity / Off-Target Effects |
| This compound | HSP70 Inducer (via HSF1 activation); Necroptosis Inhibitor [1][3] | Specific off-target profile is not publicly available. Potential for off-target kinase interactions and modulation of other cell death pathways should be experimentally determined. |
| VER-155008 | HSP70 Family Inhibitor [5][6][7][8] | Inhibits HSP70, HSC70, and GRP78 with IC50 values of 0.5 µM, 2.6 µM, and 2.6 µM, respectively.[5][8] It shows over 100-fold selectivity for HSP70 over HSP90.[5][8] |
| KRIBB11 | HSF1 Inhibitor [9][10][11] | Inhibits HSF1-dependent recruitment of p-TEFb to the hsp70 promoter.[10] Some studies suggest it can have HSF1-independent effects on cell survival pathways.[9] |
| Necrostatin-1 (Nec-1) | RIPK1 Inhibitor (Necroptosis Inhibitor) [12][13] | A widely used tool compound for studying necroptosis.[12] A known off-target is indoleamine-2,3-dioxygenase (IDO), which can affect the immune system.[12][13] More specific analogs like Nec-1s have been developed.[12][13] |
Visualizing Key Pathways and Workflows
To aid in understanding the cellular context of TRC051384's action and the experimental approaches to assess its off-target effects, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 9. KRIBB11 Exerts Anticancer Effects on A172 Glioblastoma Cells via the Cdh1/SKP2/p27 and HSF1/p53/p21 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Neuroprotective Effects of TRC051384 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of TRC051384 hydrochloride against two alternative compounds, Ziconotide (SNX-111) and NXY-059. The information presented is collated from various preclinical studies, with a focus on experimental data from rodent models of ischemic stroke.
Overview of Neuroprotective Agents
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). Its neuroprotective mechanism is primarily attributed to the activation of Heat Shock Factor 1 (HSF1), which leads to the upregulation of HSP70. This chaperone protein plays a crucial role in cellular protection against stress-induced damage, such as that occurring during cerebral ischemia, by promoting protein folding, inhibiting apoptosis, and reducing inflammation.[1][2][3][4]
Ziconotide (SNX-111) is a synthetic peptide equivalent of a cone snail toxin. It acts as a selective blocker of N-type voltage-gated calcium channels. By inhibiting these channels, Ziconotide reduces the influx of calcium into neurons, a key event in the excitotoxic cascade that leads to cell death following ischemic injury.[5][6][7][8][9]
NXY-059 is a nitrone-based, free-radical trapping agent. During ischemic stroke, the production of reactive oxygen species (free radicals) increases dramatically, leading to oxidative stress and cellular damage. NXY-059 is designed to scavenge these harmful free radicals, thereby mitigating their damaging effects on neuronal tissue.[10][11][12][13][14][15]
Comparative Efficacy in Ischemic Stroke Models
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound, Ziconotide, and NXY-059 in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common experimental model of ischemic stroke. It is important to note that the data are derived from separate studies with variations in experimental protocols.
Table 1: Effect on Infarct Volume
| Compound | Animal Model | MCAO Type | Treatment Dose & Route | Time of Treatment Post-MCAO | Reduction in Infarct Volume | Citation |
| TRC051384 HCl | Rat | 2h transient | Intraperitoneal, every 2h for 48h | 4h or 8h | 87% reduction in penumbra recruited to infarct | [2] |
| Ziconotide | Rabbit | 2h transient | 1 mg/kg/h i.v. | 10 min | 44% reduction in cortical ischemic neuronal damage | |
| NXY-059 | Rat | Permanent | 50 mg/kg bolus + 50 mg/kg/h infusion for 24h | 4h | 35% reduction | [10] |
| NXY-059 | Rat | 2h transient | 10 mg/kg/h infusion for 21.75h | 2.25h | 59% reduction | [12] |
Table 2: Effect on Neurological Deficits and Survival
| Compound | Animal Model | MCAO Type | Treatment Dose & Route | Outcome Measure | Improvement | Citation |
| TRC051384 HCl | Rat | 2h transient | Intraperitoneal, every 2h for 48h (from 4h post-ischemia) | Survival | 50% improvement by day 2, 67.3% by day 7 | [2] |
| TRC051384 HCl | Rat | 2h transient | Intraperitoneal, every 2h for 48h | Brain Edema | 25% reduction | [2] |
| NXY-059 | Rat | 2h transient | 10 mg/kg/h infusion for 21.75h | Neurological Impairment | Dose-dependent decrease | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways.
Figure 1: Signaling pathway of this compound.
References
- 1. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Free radical trapping as a therapeutic approach to neuroprotection in stroke: experimental and clinical studies with NXY-059 and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NXY-059, a novel free radical trapping compound, reduces cortical infarction after permanent focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NXY-059: Treatment of ischemic stroke, free radical scavenger | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of TRC051384 Hydrochloride: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Deep Dive into the Cross-Reactivity Profile of the HSP70 Inducer TRC051384 Hydrochloride with Other Heat Shock Proteins
[City, State] – [Date] – this compound has emerged as a potent inducer of Heat Shock Protein 70 (HSP70), demonstrating significant therapeutic potential, particularly in the context of ischemic stroke.[1] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70.[2] This guide provides a comprehensive comparison of this compound's activity, focusing on its selectivity and potential cross-reactivity with other key heat shock proteins, including Hsp90, Hsp60, and Hsp27.
Mechanism of Action: A Focus on HSP70 Induction
This compound dose-dependently induces the expression of HSP70B mRNA.[2] This induction is a direct consequence of the activation of HSF1, which leads to a significant increase in its transcriptional activity.[2] The signaling pathway is a critical aspect of the cellular stress response, where HSP70 acts as a molecular chaperone to facilitate protein folding and prevent protein aggregation.
Quantitative Analysis of HSP70 Induction
Studies have shown a significant dose-dependent increase in HSP70B mRNA levels in both HeLa cells and rat primary mixed neurons upon treatment with TRC051384.[2]
| Cell Line | TRC051384 Concentration | Fold Increase in HSP70B mRNA |
| HeLa | Dose-dependent | Several hundred-fold[2] |
| Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold[2] |
Cross-Reactivity with Other Heat Shock Proteins: An Indirect Assessment
In the absence of direct binding assays, the selectivity of TRC051384 can be indirectly inferred by examining its effects on the client proteins and cellular functions specifically regulated by other HSPs.
Hsp90: As a key chaperone for many signaling proteins, including kinases like Akt and Erk, inhibition of Hsp90 typically leads to the degradation of these client proteins.[3] Future studies could assess the levels of known Hsp90 client proteins in cells treated with TRC051384. A lack of change in the stability of these proteins would suggest selectivity for HSP70 over Hsp90.
Hsp60: This mitochondrial chaperone is crucial for the proper folding of proteins within the mitochondria.[4] Perturbation of Hsp60 function can lead to mitochondrial stress and dysfunction.[5] Investigating markers of mitochondrial health, such as mitochondrial membrane potential and the expression of other mitochondrial stress response proteins, in TRC051384-treated cells could provide insights into its potential off-target effects on Hsp60. A recent study showed that TRC051384 treatment can mitigate the loss of mitochondrial membrane potential under compressive stress, suggesting a protective rather than disruptive role in mitochondrial function, which may imply a lack of direct inhibitory cross-reactivity with Hsp60.[6]
Hsp27: This small heat shock protein is involved in regulating actin cytoskeleton dynamics.[7] Changes in cell morphology and actin organization upon treatment with TRC051384 could indicate an interaction with Hsp27.
Experimental Protocols for Further Investigation
To facilitate further research into the selectivity of TRC051384, we provide the following detailed experimental protocols.
Experimental Workflow:
Detailed Methodologies
1. HSF1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of HSF1 by TRC051384.
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate to achieve 50-80% confluency at the time of transfection.[8]
-
Transfection: Co-transfect cells with a Heat Shock Element (HSE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cell Lysis: Following the desired treatment period (e.g., 6, 12, or 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[2][9]
-
Luminometry: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in HSF1 activity relative to the vehicle-treated control.
2. Western Blot Analysis for Heat Shock Protein Expression
This protocol allows for the semi-quantitative detection of various HSPs to assess potential cross-reactivity.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with this compound as described above.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[2] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HSP70, Hsp90, Hsp60, Hsp27, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Densitometry: Quantify the band intensities and normalize the expression of each HSP to the loading control to determine the relative change in protein levels.
Conclusion
This compound is a well-established and potent inducer of HSP70 via the HSF1 signaling pathway. While direct evidence of its selectivity is currently lacking, the provided experimental frameworks will empower researchers to thoroughly investigate its cross-reactivity profile. Understanding the precise molecular interactions of TRC051384 is paramount for its continued development as a therapeutic agent. The methodologies outlined in this guide offer a clear path toward elucidating its broader effects on the cellular heat shock response network.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP60 chaperone deficiency disrupts the mitochondrial matrix proteome and dysregulates cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial stress protein HSP60 regulates ER stress-induced hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for TRC051384 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling and disposal of TRC051384 hydrochloride, a potent inducer of Heat Shock Protein 70 (HSP70).
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from supplier data and general safety protocols for handling similar research-grade chemical compounds. It is imperative to treat this substance with care, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the lack of specific toxicological data, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A lab coat or chemical-resistant apron | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the solid powder to avoid inhalation of fine particles. | Minimizes the risk of respiratory tract irritation or other potential systemic effects from inhalation. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for long-term storage (up to 3 years as a powder) and -80°C for stock solutions (stable for up to 1 year).
2. Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
This compound has limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO.
-
To prepare a stock solution, carefully weigh the required amount of powder. Add the solvent slowly and ensure the container is capped to prevent aerosolization. Gentle vortexing or sonication may be required to fully dissolve the compound.
3. Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Avoid creating aerosols.
-
Work on a contained surface, such as a spill tray, to easily manage any accidental spills.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be disposed of as hazardous waste.
-
Decontamination: All non-disposable equipment that has come into contact with the compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. The rinsate should be collected as hazardous liquid waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 502.03 g/mol (hydrochloride salt) | Supplier Data |
| Storage (Solid) | -20°C | Supplier Data |
| Storage (Solution) | -80°C | Supplier Data |
| Solubility | Soluble in DMSO | Supplier Data |
Visualizing the Mechanism of Action
TRC051384 is an inducer of Heat Shock Protein 70 (HSP70). This is achieved through the activation of Heat Shock Factor 1 (HSF1), a transcription factor that, upon activation, moves to the nucleus and initiates the transcription of HSP70 genes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
